(4-Bromophenyl)diphenylphosphine oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-diphenylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBTUUJXASDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-40-6 | |
| Record name | (4-Bromophenyl)diphenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to (4-Bromophenyl)diphenylphosphine Oxide: Properties, Synthesis, and Applications
This compound is a triarylphosphine oxide (TAPO) that has emerged as a highly versatile and valuable reagent in contemporary chemical research and development. Its unique molecular architecture, featuring a stable diphenylphosphinoyl group attached to a brominated phenyl ring, provides two distinct points for chemical modification. The phosphorus center, with its polar P=O bond, imparts specific electronic and physical properties, while the carbon-bromine bond serves as a classical handle for a wide array of cross-coupling reactions.
This combination makes this compound a crucial intermediate and building block in diverse fields. In materials science, the strong electron-withdrawing nature of the phosphine oxide group is exploited in the design of high-performance electron-transporting materials for organic light-emitting diodes (OLEDs)[1]. In medicinal chemistry, the same group acts as a potent hydrogen bond acceptor, offering a means to enhance the solubility, polarity, and metabolic stability of drug candidates[2]. For synthetic chemists, it is a foundational scaffold for constructing complex phosphine ligands, catalysts, and other functional organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The utility of this compound begins with its fundamental physical and chemical properties, which dictate its handling, reactivity, and suitability for various applications. These properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5525-40-6 | [3][4][5][6] |
| Molecular Formula | C₁₈H₁₄BrOP | [3][4][5][6][7] |
| Molecular Weight | 357.18 g/mol | [3][4][6][7] |
| Appearance | White solid / Crystalline powder | [8] |
| Melting Point | 153.0 to 157.0 °C | [3] |
| Boiling Point | 498 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Generally soluble in polar organic solvents like dichloromethane, chloroform, and THF. Poorly soluble in non-polar solvents like hexanes and sparingly soluble in water. | |
| IUPAC Name | (4-bromophenyl)diphenylphosphane oxide | [7] |
Synthesis and Purification: Strategic Pathways
Several reliable methods exist for the synthesis of aryldiphenylphosphine oxides, each with distinct advantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.[8]
Common Synthetic Strategies
-
Transition Metal-Catalyzed Hirao Coupling: This is a powerful method involving the palladium-catalyzed P-C cross-coupling of diphenylphosphine oxide with an aryl halide, in this case, a dibromobenzene derivative.[8][9] This approach is valued for its directness and functional group tolerance.
-
Oxidation of Triarylphosphines: The corresponding (4-bromophenyl)diphenylphosphine can be oxidized to the phosphine oxide. While conceptually simple, triarylphosphines are often air-stable, and oxidation may require specific reagents beyond ambient air, such as hydrogen peroxide or selective methods involving activated carbon surfaces.[10][11]
-
Grignard Reaction: The reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with the Grignard reagent derived from 1,4-dibromobenzene provides a classic route to the target molecule.[8]
-
Quaternization-Wittig Sequence: A more recent, two-step approach involves the nickel-catalyzed quaternization of a tertiary phosphine (e.g., methyldiphenylphosphine) with 1,4-dibromobenzene, followed by a Wittig reaction that yields the desired phosphine oxide.[8][12] This method is particularly useful for accessing derivatives that are challenging to synthesize via other routes.[8]
Experimental Protocol: Nickel-Catalyzed Synthesis of the Phosphonium Salt Precursor
This protocol details the first step of the quaternization-Wittig sequence, which is the synthesis of the phosphonium salt intermediate.[8][12]
Objective: To synthesize (4-Bromophenyl)(methyl)diphenylphosphonium Bromide.
Materials:
-
1,4-dibromobenzene (2 mmol)
-
Methyldiphenylphosphine (1 mmol)
-
Nickel(II) bromide (NiBr₂, 6 mol%)
-
Phenol (as solvent)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Petroleum Ether (PE)
Procedure:
-
To a round-bottom flask, add 1,4-dibromobenzene (2 mmol), methyldiphenylphosphine (1 mmol), and NiBr₂ (0.06 mmol).
-
Add phenol to create a 0.67 M solution of the phosphine.
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (3 x 10 mL) and remove the phenol azeotropically by evaporation under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel.
-
Elute the column with a solvent gradient, starting with petroleum ether/dichloromethane (2:1) to remove non-polar impurities, followed by dichloromethane/methanol (30:1) to elute the desired phosphonium salt.
-
Combine the fractions containing the product, evaporate the solvent, and dry the resulting white solid at 110 °C to yield (4-Bromophenyl)(methyl)diphenylphosphonium Bromide. The reported yield for this step is 56%.[12]
Causality and Rationale:
-
Nickel(II) Bromide Catalyst: NiBr₂ is an effective catalyst for the quaternization of tertiary phosphines with aryl bromides, facilitating the formation of the C-P bond.[8][12]
-
Phenol as Solvent: Phenol is a high-boiling polar solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Azeotropic Removal: The azeotropic removal with water is a critical workup step to efficiently remove the high-boiling phenol solvent without requiring high-vacuum distillation, which could degrade the product.[8][12]
-
Column Chromatography: This is the standard method for purifying the polar, ionic phosphonium salt from unreacted starting materials and non-polar byproducts.
Caption: Workflow for the synthesis of the phosphonium salt intermediate.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a vast array of organic fragments at the para-position of the phenyl ring.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organoboron compound with an organohalide. This compound is an excellent substrate for this reaction.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the phosphine oxide, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Applications in Science and Technology
Advanced Materials for OLEDs
Phosphine oxides are highly effective building blocks for materials used in organic light-emitting diodes (OLEDs) due to their unique electronic and physical properties.[1]
-
Electron Transport: The P=O bond is strongly electron-withdrawing, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This facilitates efficient electron injection and transport, a critical requirement for host and electron-transporting layer (ETL) materials in OLED devices.[1]
-
High Triplet Energy: Molecules based on phosphine oxides often possess high triplet energies, which is essential for hosting blue phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.
-
Morphological Stability: The non-planar, tetrahedral geometry around the phosphorus atom disrupts molecular stacking and promotes the formation of stable amorphous films, which enhances the longevity and reliability of OLED devices.[1] this compound serves as a key intermediate for creating more complex, multifunctional OLED materials through cross-coupling reactions at the bromide position.
Drug Discovery and Medicinal Chemistry
The phosphine oxide moiety is increasingly recognized as a valuable functional group in drug design.[2]
-
Hydrogen Bond Acceptor: The polarized P=O group is a very strong hydrogen bond acceptor, capable of forming crucial interactions with biological targets like protein backbones or side chains.
-
Improved Physicochemical Properties: Replacing other functional groups (like amides or sulfones) with a phosphine oxide can dramatically increase aqueous solubility and reduce lipophilicity, which are often desirable for improving a drug's pharmacokinetic profile.[2]
-
Metabolic Stability: The P-C bonds are generally robust and resistant to metabolic degradation, which can lead to an increased half-life in vivo.[2] A prominent example is Brigatinib , an FDA-approved anticancer drug for treating non-small cell lung cancer. It contains a dimethylphosphine oxide group, which was introduced to improve the drug's activity and selectivity profile.[2] this compound provides a scaffold to explore similar structure-activity relationships in new drug candidates.
Ligand Synthesis and Homogeneous Catalysis
While phosphine oxides themselves are not typically ligands for transition metals, they are critical precursors to tertiary phosphine ligands. The phosphine oxide can be reduced to the corresponding phosphine using reducing agents like silanes (e.g., HSiCl₃). Therefore, this compound can be elaborated into a more complex structure via cross-coupling, and the resulting phosphine oxide can then be reduced to generate a novel phosphine ligand with tailored steric and electronic properties for use in homogeneous catalysis.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[3]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic molecular tool. Its dual functionality—a reactive C-Br bond for synthetic elaboration and a stable, electronically influential phosphine oxide group—provides chemists with a powerful platform for innovation. From creating next-generation OLEDs with enhanced efficiency and stability to designing drug molecules with improved pharmacological profiles, its impact is both broad and deep. The continued exploration of its reactivity and applications promises to unlock further advances across the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | CAS 5525-40-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to (4-Bromophenyl)diphenylphosphine oxide (CAS 5525-40-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Organophosphorus Building Block
(4-Bromophenyl)diphenylphosphine oxide is an organophosphorus compound distinguished by its unique trifecta of functional groups: a reactive bromophenyl moiety, two stabilizing phenyl rings, and a polar phosphine oxide group. This specific arrangement makes it a highly valuable and versatile intermediate in modern organic synthesis. Its utility spans from the creation of complex ligands and catalysts to the development of advanced materials for organic electronics and pharmaceuticals.[1] The phosphine oxide core provides exceptional thermal and chemical stability, while the bromine atom serves as a key functional handle for a wide array of cross-coupling reactions, enabling the strategic construction of intricate molecular architectures. This guide provides a technical overview of its properties, synthesis, reactivity, and core applications, offering field-proven insights for its effective utilization in research and development.
Core Properties and Specifications
Quantitative data for this compound are summarized below for quick reference. These properties underscore its suitability as a stable, crystalline solid for use in diverse reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 5525-40-6 | [2][3][4][5] |
| Molecular Formula | C₁₈H₁₄BrOP | [2][3][6] |
| Molecular Weight | 357.19 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Melting Point | 153-157 °C | [2][8] |
| Purity | Typically ≥98% (GC) | [2][3] |
| SMILES | BrC1=CC=C(P(C2=CC=CC=C2)(C3=CC=CC=C3)=O)C=C1 | [4][9] |
| Boiling Point | ~498 °C | [8] |
| Density | ~1.4 g/cm³ | [8] |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of triarylphosphine oxides involves the reaction of a Grignard reagent with a suitable phosphorus electrophile.[10] This approach offers a reliable pathway to this compound with good yields. The key is the careful control of stoichiometry and reaction conditions to prevent side reactions.[11]
Workflow: Grignard-based Synthesis
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis from 1,4-dibromobenzene and diphenylphosphinic chloride. The causality behind using 1,4-dibromobenzene lies in the differential reactivity of the C-Br bond towards magnesium, allowing for the selective formation of the mono-Grignard reagent.
Materials:
-
1,4-dibromobenzene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Diphenylphosphinic chloride (Ph₂P(O)Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Under a nitrogen or argon atmosphere, add magnesium turnings (1.1 equivalents) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The initiation is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of 4-bromophenylmagnesium bromide. Cool the resulting dark grey solution to 0 °C.
-
Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and nucleophiles that react readily with water, which would quench the reagent and halt the synthesis.
-
-
Coupling Reaction:
-
Dissolve diphenylphosphinic chloride (0.9 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the diphenylphosphinic chloride solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to control the exothermic reaction and minimize the formation of byproducts from double addition.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes any unreacted Grignard reagent.
-
Acidify the mixture with 1M HCl to a pH of ~2 to ensure the product is fully protonated and to dissolve magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
-
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of this compound is perfectly positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful C-C bond-forming tool.[12] This transformation allows for the straightforward introduction of various aryl or vinyl substituents at the 4-position, creating a library of complex triarylphosphine oxides for diverse applications.[13][14]
Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The base is crucial for activating the boronic acid, facilitating the transmetalation step.[12][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent system, e.g., 1,4-Dioxane and water (4:1 ratio)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.[13]
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Core Applications in Research and Development
The unique electronic and structural features of this compound and its derivatives make them highly sought-after in several advanced technology sectors.
Organic Light-Emitting Diodes (OLEDs)
Phosphine oxide derivatives are widely used as host materials or electron-transporting layer (ETL) materials in phosphorescent OLEDs.[16]
-
Expertise & Causality: The P=O bond is highly polar and creates a strong dipole, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This strong electron-withdrawing character facilitates efficient electron injection and transport.[16] Furthermore, the bulky, non-planar, tetrahedral geometry around the phosphorus atom inhibits crystallization and π-π stacking, promoting the formation of stable amorphous films—a critical requirement for device longevity and efficiency.[16] Derivatives of this compound, synthesized via Suzuki coupling, can be used to tune the electronic properties and morphology of these layers.[17]
Flame Retardants
Organophosphorus compounds, including phosphine oxides, are effective halogen-free flame retardants for polymers.
-
Mechanism: They primarily act in the condensed phase by promoting char formation during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the escape of flammable volatile products. In the gas phase, phosphorus-containing radicals can scavenge the highly reactive H• and OH• radicals that propagate combustion.[18] The presence of bromine in the parent molecule can provide a synergistic flame-retardant effect, although the trend is towards halogen-free systems.
Pharmaceutical and Organic Synthesis
The molecule serves as a critical pharmaceutical intermediate and a versatile building block in organic chemistry.[1]
-
As a Precursor: After cross-coupling, the resulting triarylphosphine oxides can be reduced to the corresponding triarylphosphines. These phosphines are among the most important ligands in transition metal catalysis, used in reactions like the Heck, Stille, and Sonogashira couplings. The ability to synthesize a wide array of substituted phosphines from a common precursor is highly valuable.
-
In Drug Discovery: The diphenylphosphine oxide moiety can be incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.
Safety and Handling
This compound should be handled in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[8]
-
Incompatibilities: Avoid strong oxidizing agents.
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
Conclusion
This compound, CAS 5525-40-6, is more than just a chemical intermediate; it is an enabling tool for innovation. Its robust phosphine oxide core provides stability, while the strategically placed bromine atom offers a gateway to immense chemical diversity through cross-coupling chemistry. For researchers in materials science, catalysis, and drug discovery, a thorough understanding of its synthesis, reactivity, and application provides a significant advantage in the design and creation of next-generation molecules and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. labproinc.com [labproinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS 5525-40-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 5525-40-6 | CAS DataBase [m.chemicalbook.com]
- 6. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Customized this compound Cas No.5525-40-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
(4-Bromophenyl)diphenylphosphine oxide molecular weight
An In-Depth Technical Guide to (4-Bromophenyl)diphenylphosphine Oxide: Properties, Synthesis, and Applications
Introduction
This compound is an organophosphorus compound of significant interest in modern chemical research and development.[1] Identified by its CAS Number 5525-40-6, this high-purity, solid compound serves as a pivotal building block and intermediate in a variety of synthetic applications.[1][2][3] Its unique molecular architecture, featuring a bromine-substituted phenyl group and two unsubstituted phenyl groups attached to a phosphoryl center, imparts valuable reactivity. This makes it a versatile tool for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules, advanced materials, and novel pharmaceutical agents.[1] This guide provides a comprehensive overview of its core properties, with a detailed focus on its molecular weight, established and modern synthetic protocols, and key applications.
Core Physicochemical Properties
The utility of this compound in precise synthetic applications is fundamentally dictated by its well-defined physicochemical properties. These characteristics ensure predictable reactivity and consistent outcomes in experimental design.
Elucidating the Molecular Weight and Mass
A critical point of clarification for any researcher is the distinction between molecular weight and exact mass, both of which are essential for different analytical techniques.
-
Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. For this compound, the molecular weight is typically cited as 357.18 g/mol or 357.19 g/mol .[2][3][4] This value is paramount for stoichiometric calculations in laboratory synthesis, ensuring correct molar ratios of reactants. A more precise, calculated average molecular weight is 357.181 g/mol .[5]
-
Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³¹P, ⁷⁹Br). The exact mass of this compound is 355.996552 u .[6] This value is indispensable in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high accuracy.
The chemical formula for this compound is C₁₈H₁₄BrOP.[2][3] This composition is the basis for both the molecular weight and exact mass calculations.
Summary of Key Properties
The following table summarizes the essential quantitative data for this compound, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 5525-40-6 | [2][4][6][7] |
| Molecular Formula | C₁₈H₁₄BrOP | [2][3][4][6] |
| Molecular Weight | 357.18 g/mol | [2][3][7] |
| Exact Mass | 355.996552 u | [6] |
| Melting Point | 153.0 to 157.0 °C | [6] |
| Boiling Point | 498 °C (at 760 mmHg) | [5][6] |
| Density | 1.4 ± 0.1 g/cm³ | [5][6] |
| Flash Point | 255 °C | [6] |
Synthesis Methodologies
The synthesis of aryldiphenylphosphine oxides, including the title compound, can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Overview of Synthetic Routes
Classical methods for forming the C-P bond in aryldiphenylphosphine oxides include:
-
Hirao Reaction: The transition metal-catalyzed coupling of diphenylphosphine oxide with aryl halides.[8][9]
-
Grignard Reaction: The reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with an appropriate aryl Grignard reagent.[8][9]
-
Oxidation: The direct oxidation of the corresponding (4-bromophenyl)diphenylphosphine.[8][9]
-
Hydrolysis: The alkaline hydrolysis of aryltriphenylphosphonium salts.[8][9]
While effective, these methods can sometimes require harsh conditions or expensive catalysts.
Featured Protocol: A Modern Two-Step Synthesis via Quaternization-Wittig Reaction
A more recently developed two-step method offers a versatile alternative for synthesizing aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides.[9] This approach is particularly useful for substrates that may be incompatible with classical hydrolysis methods.[9]
Caption: Workflow for the two-step synthesis of this compound.
Step-by-Step Methodology:
-
Part 1: Synthesis of the Quaternary Phosphonium Salt [9]
-
Reactant Preparation: In a suitable reaction vessel, combine methyldiphenylphosphine, 1,4-dibromobenzene (typically 2 equivalents), and a catalytic amount of nickel(II) bromide (NiBr₂, ~6 mol%).
-
Solvent Addition: Add phenol as the solvent.
-
Reaction: Reflux the mixture for approximately 5 hours. The nickel catalyst facilitates the quaternization process, forming the C-P bond.
-
Workup: After cooling, add water to the reaction mixture. Remove phenol azeotropically by evaporation under reduced pressure.
-
Isolation: The resulting phosphonium salt, (4-bromophenyl)(methyl)diphenylphosphonium bromide, precipitates as a solid and can be isolated by filtration. Yields for this step are reported to be around 56%.[8]
-
-
Part 2: Wittig Reaction to Yield the Phosphine Oxide [9]
-
Reactant Preparation: Dissolve the phosphonium salt from Part 1 in a suitable anhydrous solvent (e.g., THF).
-
Ylide Formation: Add a strong base, such as sodium hydride (NaH), to deprotonate the salt and form the corresponding phosphorus ylide.
-
Aldehyde Addition: Introduce an aldehyde (e.g., furan-2-carbaldehyde or p-chlorobenzaldehyde) to the reaction mixture. The ylide will react with the aldehyde.
-
Reaction Outcome: In a departure from the traditional use of the Wittig reaction to synthesize olefins, this protocol is designed to favor the formation of the tertiary phosphine oxide as the desired product, which is often a byproduct in conventional Wittig chemistry.[9]
-
Isolation and Purification: After the reaction is complete, perform a standard aqueous workup. The target compound, this compound, can be isolated and purified using column chromatography.
-
Key Applications in Research and Development
The structural features of this compound make it a valuable reagent across several scientific disciplines.
Caption: Key application areas for this compound.
-
Pharmaceutical Synthesis: The compound is a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its structure allows for the strategic introduction of the diphenylphosphoryl group or further functionalization at the bromine position, enabling the construction of novel drug candidates.[1]
-
Organic Chemistry Research: In academic and industrial laboratories, it is used to explore new synthetic methodologies.[1] It can be a precursor for creating more complex phosphine ligands used in transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[10][11] The phosphine oxide itself can be reduced to the corresponding phosphine, which serves as a ligand.
-
Material Science: Aryldiphenylphosphine oxides are widely used in the development of advanced materials.[9] They are incorporated into structures for optoelectronic applications, such as organic light-emitting diodes (OLEDs), due to their thermal stability and electronic properties. They also have potential applications in the synthesis of specialty polymers.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in science. A thorough understanding of its fundamental properties, particularly its precise molecular weight and mass, is essential for its effective use in quantitative synthesis. With robust and evolving synthetic routes, its availability to researchers is assured. Its demonstrated applications in pharmaceuticals, catalysis, and materials science underscore its importance and promise its continued relevance in advancing chemical and biomedical research.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. 5525-40-6|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromophenyl)diphenylphosphine Oxide
Abstract: (4-Bromophenyl)diphenylphosphine oxide is a pivotal organophosphorus compound, serving as a versatile building block in medicinal chemistry, catalysis, and materials science.[1] Its unique electronic and structural properties make it an invaluable intermediate for synthesizing complex pharmaceutical agents and high-performance materials.[2] This guide provides a comprehensive overview of a robust synthetic methodology for this compound, details rigorous characterization protocols, and offers insights into the causality behind the experimental choices, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction and Strategic Importance
This compound (BDPPO), CAS No. 5525-40-6, is a triarylphosphine oxide featuring a bromine atom on one of its phenyl rings.[3][4] This bromine functionality serves as a reactive handle for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures.[5][6]
The phosphine oxide moiety itself is of growing interest in drug design. It is a stable, polar functional group and a strong hydrogen bond acceptor.[2] Incorporating a phosphine oxide group can enhance the aqueous solubility, metabolic stability, and cell permeability of drug candidates, as exemplified by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[2]
This guide focuses on providing a detailed, field-proven framework for the synthesis and validation of this key intermediate.
Synthetic Strategies: A Mechanistic Overview
Several synthetic routes to aryldiphenylphosphine oxides exist. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.
-
Grignard Reaction: A classic and highly effective method involves the reaction of a Grignard reagent with a suitable phosphorus electrophile.[7][8] For BDPPO, this typically involves the reaction of 4-bromophenylmagnesium bromide with diphenylphosphinic chloride (Ph₂P(O)Cl) or a related ester.[9] The high nucleophilicity of the Grignard reagent ensures an efficient carbon-phosphorus bond formation.
-
Palladium-Catalyzed Cross-Coupling (Hirao Reaction): Modern synthetic chemistry often employs palladium catalysis for P-C bond formation. The Hirao reaction, which couples diphenylphosphine oxide with an aryl halide like 1,4-dibromobenzene, offers excellent functional group tolerance and is a powerful alternative to the Grignard method.[10][11]
-
Oxidation of Tertiary Phosphines: If the corresponding phosphine, (4-bromophenyl)diphenylphosphine, is available, a simple oxidation step using reagents like hydrogen peroxide or air can yield the desired phosphine oxide.[10]
This guide will detail the Grignard-based synthesis due to its reliability, high yield, and use of readily accessible starting materials.
Experimental Protocol: Grignard-Based Synthesis
This section provides a step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Workflow Overview
Caption: Overall workflow for the synthesis and validation of BDPPO.
Step 1: Preparation of 4-Bromophenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen. This is critical as Grignard reagents react violently with water.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. The iodine acts as an activator by etching the passivating magnesium oxide layer on the turnings.
-
Initiation: Add a small portion of a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Grignard Formation: Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. Using an excess of 1,4-dibromobenzene can lead to the formation of a di-Grignard reagent, so stoichiometry is key. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Diphenylphosphinic Chloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the subsequent reaction.
-
Addition of Electrophile: Prepare a solution of diphenylphosphinic chloride (Ph₂P(O)Cl) (1.05 eq) in anhydrous THF. Add this solution dropwise to the cold, stirred Grignard reagent. The slight excess of Ph₂P(O)Cl ensures the complete consumption of the valuable Grignard intermediate.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to drive the reaction to completion.
Caption: Simplified reaction mechanism for Grignard-based BDPPO synthesis.
Step 3: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes any unreacted Grignard reagent and breaks down the magnesium salt complexes of the product. Avoid using water or strong acids initially, as this can lead to a violent and uncontrolled quench.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The polarity of the phosphine oxide ensures good solubility in these solvents.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexanes. The pure this compound should be isolated as a white crystalline solid.[10]
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5525-40-6 | [3] |
| Molecular Formula | C₁₈H₁₄BrOP | [12] |
| Molecular Weight | 357.19 g/mol | [13] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 153.0 - 157.0 °C | [3] |
| Purity (GC) | >98.0% |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most diagnostic technique. A single resonance is expected in the range of δ 25-35 ppm, which is characteristic of a triarylphosphine oxide.[14] The absence of signals at other chemical shifts indicates the absence of phosphorus-containing impurities.
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm). Integration of these signals should correspond to the 14 aromatic protons.
-
¹³C NMR: The spectrum will display signals for the 18 carbon atoms. The carbons directly bonded to the phosphorus atom will appear as doublets due to ¹³C-¹³P coupling, a key structural indicator.[9][15]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum provides confirmation of key functional groups. A very strong and sharp absorption band around 1180-1200 cm⁻¹ is characteristic of the P=O stretching vibration .[11]
-
Other expected signals include C-Br stretching (typically 500-600 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).[16]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should provide an exact mass that matches the calculated value (355.9966 for [M]⁺).[3]
-
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2⁺). This pattern is a definitive confirmation of the presence of a single bromine atom.
-
Safety and Handling
-
Reagents: Grignard reagents are pyrophoric and react violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (nitrogen or argon). 1,4-dibromobenzene is a skin and eye irritant. Diphenylphosphinic chloride is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Procedure: All operations should be conducted in a well-ventilated fume hood.
-
Product: this compound is classified as a skin and eye irritant.[3] Handle with care, avoiding inhalation of dust and direct contact with skin and eyes.
Conclusion
This guide outlines a reliable and well-characterized synthesis of this compound via a Grignard reaction. The detailed protocol, coupled with a thorough characterization framework, provides researchers and drug development professionals with a self-validating system for producing this high-value chemical intermediate. The strategic importance of this compound in accessing novel therapeutics and advanced materials underscores the need for robust and reproducible synthetic and analytical methods.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 5525-40-6 [sigmaaldrich.com]
- 5. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Foreword: The Significance of (4-Bromophenyl)diphenylphosphine Oxide
An In-Depth Technical Guide to the Structural Analysis of (4-Bromophenyl)diphenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This compound is more than a mere chemical intermediate; it is a versatile and powerful building block in the landscape of modern organic synthesis and materials science. Its unique trifecta of functionalities—the reactive carbon-bromine bond, the polar and coordinative phosphine oxide group, and the steric and electronic influence of its phenyl rings—makes it an invaluable tool for researchers. In drug development, the phosphine oxide moiety is increasingly recognized for its ability to act as a strong hydrogen bond acceptor, enhancing solubility and metabolic stability in novel therapeutics.[1] Its application as a precursor in the synthesis of ligands, catalysts, and advanced materials further underscores its importance.[2][3]
This guide provides a comprehensive, in-depth analysis of the structural characterization of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the analytical techniques, offering field-proven insights to empower researchers in their own investigations. Every protocol is designed as a self-validating system, ensuring the integrity and reproducibility of the obtained results.
Core Molecular Attributes
Understanding the fundamental properties of a compound is the bedrock of any further analysis. This compound is a white crystalline solid at room temperature. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 5525-40-6 | [4][5][6] |
| Molecular Formula | C₁₈H₁₄BrOP | [4][5][7] |
| Molecular Weight | 357.18 g/mol | [3][4] |
| Exact Mass | 355.99656 Da | [7] |
| Melting Point | 153.0 to 157.0 °C | [8] |
| Appearance | White to off-white crystalline powder | |
| Purity (Typical) | >98.0% (GC) |
Synthesis and Purification: Establishing a High-Quality Analyte
The integrity of any structural analysis is contingent upon the purity of the sample. While several synthetic routes exist, a common and effective method involves the transition metal-catalyzed coupling of a secondary phosphine oxide with an aryl halide (a variant of the Hirao reaction) or the quaternization of a tertiary phosphine followed by hydrolysis.[9][10][11]
Conceptual Synthesis Workflow
Caption: General workflow for synthesis and purification.
Protocol: Purification by Column Chromatography
Rationale: Silica gel chromatography is the method of choice for separating the polar phosphine oxide product from non-polar starting materials and byproducts. The polarity of the eluent is gradually increased to first elute impurities and then the desired compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 5% to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product. A final recrystallization can be performed to obtain analytically pure crystals.
The Core Analytical Techniques
A multi-faceted approach is essential for unambiguous structural elucidation. Each technique provides a unique piece of the structural puzzle.
Workflow for Comprehensive Structural Analysis
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For organophosphorus compounds, ³¹P NMR provides a direct and highly sensitive window into the chemical environment of the phosphorus nucleus.[12]
Expertise & Causality: The phosphorus atom (³¹P, I=½, 100% natural abundance) couples to nearby protons and carbons, providing invaluable information. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the nuclei and their dihedral angle, allowing for definitive assignments.
A. ³¹P NMR Spectroscopy
-
Purpose: To identify the phosphorus chemical environment.
-
Expected Result: A single resonance in the range of δ 25-35 ppm is characteristic of a triarylphosphine oxide.[13] The exact shift provides information about the electronic nature of the attached aryl groups.
B. ¹H NMR Spectroscopy
-
Purpose: To map the proton environments and their relationships.
-
Expected Result: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the two unsubstituted phenyl rings will show different splitting patterns from those on the bromophenyl ring. Protons ortho to the phosphorus atom will exhibit doublet splitting due to coupling with ³¹P (²JPH).
C. ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon environments.
-
Expected Result: Multiple signals in the aromatic region (δ 120-140 ppm). A key feature is the large one-bond coupling constant (¹JPC) for the carbon directly attached to the phosphorus atom (the ipso-carbon), which often appears as a doublet with a J-value exceeding 80 Hz.[10]
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent, although solvent residual peaks are commonly used for ¹H and ¹³C referencing.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for the specific sample and solvent to ensure optimal field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum.
-
³¹P Acquisition: Without removing the sample, switch the nucleus channel to ³¹P. Acquire a proton-decoupled ³¹P spectrum. An external standard may be used for precise chemical shift referencing.
-
¹³C Acquisition: Switch the nucleus channel to ¹³C and acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition of a compound.[12]
Expertise & Causality: For this compound, high-resolution mass spectrometry (HRMS) is particularly powerful. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. The M⁺ and M+2 peaks will be of nearly equal intensity, providing a definitive signature for a monobrominated compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like phosphine oxides, which will typically be detected as the protonated species [M+H]⁺.
-
Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight or Orbitrap).
-
Data Interpretation:
-
Locate the molecular ion cluster. For [C₁₈H₁₄BrOP+H]⁺, this will appear around m/z 357 and 359.
-
Confirm the 1:1 intensity ratio of the isotopic peaks.
-
Use the instrument's software to calculate the exact mass and determine the elemental composition. The measured mass should be within 5 ppm of the theoretical mass (357.0041 for the ⁷⁹Br isotope).
-
X-ray Crystallography
This technique provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[14][15]
Expertise & Causality: The process relies on growing a high-quality single crystal, which, when irradiated with X-rays, produces a diffraction pattern. The geometry and intensity of the diffracted beams are directly related to the arrangement of electrons—and thus atoms—within the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: Grow a single crystal suitable for diffraction (typically 0.1-0.3 mm in size). This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound (e.g., from an ethanol/water mixture).
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.[16]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters with high precision.
-
Validation and Visualization: The final structure is validated and visualized using specialized software to generate diagrams and tables of crystallographic data.
Applications and Forward Outlook
The structural insights gained from these analyses are critical for its application.
-
In Drug Discovery: The precise geometry of the phosphine oxide group, its hydrogen bonding capability, and the orientation of the aryl rings are essential parameters for computational modeling and understanding drug-receptor interactions. The polarity imparted by the P=O bond can significantly improve the pharmacokinetic profile of a drug candidate.[1]
-
In Materials Science: Understanding the crystal packing and intermolecular forces through X-ray crystallography is crucial for designing new materials with specific optical or electronic properties.[2] The bromophenyl group serves as a convenient handle for further functionalization via cross-coupling reactions to build larger, complex architectures.[17]
By applying the rigorous, multi-technique approach detailed in this guide, researchers can confidently elucidate and validate the structure of this compound, unlocking its full potential in their scientific endeavors.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 5525-40-6 [sigmaaldrich.com]
- 7. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (4-Bromophenyl)Dimethylphosphine Oxide [myskinrecipes.com]
An In-depth Technical Guide to the Solubility of (4-Bromophenyl)diphenylphosphine Oxide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of (4-Bromophenyl)diphenylphosphine Oxide
This compound is an organophosphorus compound that serves as a crucial building block in various fields of chemical synthesis, from materials science to pharmaceutical development.[1] Its rigid structure, featuring a phosphoryl group and aromatic rings, imparts unique electronic and physicochemical properties. In medicinal chemistry, the phosphine oxide moiety is gaining attention for its ability to act as a strong hydrogen bond acceptor, potentially enhancing the aqueous solubility and metabolic stability of drug candidates.[2] This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical methodologies for its determination and application.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 5525-40-6 | [3] |
| Molecular Formula | C₁₈H₁₄BrOP | [3] |
| Molecular Weight | 357.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 153.0 to 157.0 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| XLogP3 | 3.5 | [3] |
The presence of the polar phosphine oxide group (P=O) and the nonpolar aromatic rings gives the molecule an amphiphilic character, which is a key determinant of its solubility in various solvents. The bromine substituent further influences its properties by increasing the molecular weight and altering the electronic distribution within the molecule.
Predicted Solubility Profile of this compound
Based on the known solubility of TPPO, we can infer the following solubility characteristics for this compound:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol.[5] TPPO is also readily soluble in formic acid, acetic acid, and dichloromethane.[6]
-
Moderate Solubility: Likely to be observed in aromatic hydrocarbons like benzene and toluene, as well as in esters like ethyl acetate.[6]
-
Low to Insoluble: Expected in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane, and in water.[6][7] The low aqueous solubility is a common characteristic of many organic compounds, particularly those with a significant nonpolar surface area.
The introduction of the bromine atom in this compound, compared to TPPO, increases its molecular weight and may slightly increase its polarity. This could lead to minor deviations from the solubility behavior of TPPO, but the general trends are expected to be similar.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents will more effectively solvate the polar P=O group, while nonpolar solvents will better accommodate the phenyl rings.
-
Temperature: For most solid solutes, solubility increases with temperature. This principle is fundamental to purification by recrystallization.
-
Hydrogen Bonding: The oxygen atom of the phosphine oxide group is a strong hydrogen bond acceptor.[2] Solvents capable of hydrogen bonding (e.g., alcohols, water) can interact favorably with the solute, although the overall solubility in water is expected to be low due to the large hydrophobic regions of the molecule.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A higher lattice energy will generally result in lower solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6]
Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath on an orbital shaker.
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
A standard calibration curve must be prepared to accurately determine the concentration.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in g/L or mol/L.
-
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Practical Applications and Considerations
The solubility of this compound is a critical parameter in its various applications:
-
Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate reaction solvents and for developing effective purification strategies such as recrystallization. For instance, the poor solubility of phosphine oxides in nonpolar solvents like hexane can be exploited for precipitation and removal from reaction mixtures.[7][8]
-
Drug Development: In the context of medicinal chemistry, modifying a lead compound with a phosphine oxide group can enhance its aqueous solubility, a desirable property for improving bioavailability.[2] Understanding the solubility of intermediates like this compound is crucial for designing efficient synthetic routes.
-
Materials Science: This compound and its derivatives are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic applications. Solubility in organic solvents is a key factor for solution-based processing of these materials.
Safety and Handling
According to available safety data, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from the behavior of its parent compound, triphenylphosphine oxide. This guide provides a framework for researchers to estimate its solubility in a range of solvents and offers a robust experimental protocol for its precise determination. A thorough understanding of the solubility of this versatile building block is paramount for its effective utilization in the advancement of pharmaceuticals, materials, and other chemical innovations.
References
- 1. Customized this compound Cas No.5525-40-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Bromophenyl)diphenylphosphine Oxide
Introduction
(4-Bromophenyl)diphenylphosphine oxide is a pivotal organophosphorus compound frequently utilized as a synthetic intermediate and building block in various fields, including pharmaceutical development, materials science, and organic chemistry research.[1][2] Its molecular structure, featuring a diphenylphosphine oxide core and a functionalized bromophenyl ring, allows for versatile chemical modifications, making it a valuable precursor for creating more complex molecules.[2]
This guide provides a comprehensive overview of the essential spectroscopic data required for the unequivocal identification and characterization of this compound. As a self-validating system, the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides researchers with a high degree of confidence in the compound's structural integrity and purity. We will delve into the interpretation of this data and present field-proven protocols for its acquisition.
Core Spectroscopic Data Summary
The following table summarizes the key spectroscopic signatures for this compound, which will be discussed in detail in the subsequent sections.
| Technique | Key Data Points |
| ¹H NMR | Aromatic multiplets in the range of δ 7.46 - 7.72 ppm. |
| ¹³C NMR | Characteristic signals showing C-P coupling; notable peaks around δ 128.6, 132.0, 132.1, 132.4 ppm. |
| ³¹P NMR | A single resonance peak observed at approximately δ 28.4 ppm. |
| FT-IR | Strong P=O stretch ~1182 cm⁻¹, C-Br stretch, and aromatic C-H/C=C bands. |
| HRMS (ESI) | Calculated m/z for [C₁₈H₁₄BrOP+H]⁺ is consistent with the experimentally found value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For phosphorus-containing compounds, ³¹P NMR provides a direct and unambiguous method for characterizing the phosphorus center.[3]
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by complex multiplets in the aromatic region due to the coupling of protons with each other and with the phosphorus atom.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 - 7.72 | m | 6H | Protons on the diphenylphosphine oxide group and bromophenyl ring |
| 7.55 - 7.60 | m | 2H | Protons on the diphenylphosphine oxide group and bromophenyl ring |
| 7.46 - 7.52 | m | 4H | Protons on the diphenylphosphine oxide group and bromophenyl ring |
| 7.14 - 7.21 | m | 2H | Protons on the diphenylphosphine oxide group and bromophenyl ring |
Experimental Protocol: ¹H NMR Acquisition
The causality behind this protocol is to obtain a high-resolution spectrum that allows for clear integration and multiplicity analysis. The choice of CDCl₃ is due to its excellent solubilizing properties for this compound and its well-defined residual solvent peak for referencing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton. A key feature is the presence of coupling between the phosphorus and carbon atoms (J-coupling), which is invaluable for assignment. The ipso-carbon (the carbon directly attached to the phosphorus) shows a large coupling constant.
Table 2: ¹³C NMR Data (126 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 132.4 | d, J=105.0 | C (ipso, P-C) |
| 132.1 | d, J=2.9 | C (para) |
| 132.0 | d, J=10.0 | C (ortho) |
| 128.6 | d, J=11.8 | C (meta) |
Experimental Protocol: ¹³C NMR Acquisition
This protocol is designed for sensitivity, as ¹³C has a low natural abundance. A proton-decoupled experiment is standard to simplify the spectrum to singlets (or doublets where C-P coupling exists) and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for faster acquisition.
-
Instrument Setup: Use a broadband probe on a 126 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.
References
(4-Bromophenyl)diphenylphosphine oxide safety and handling
An In-depth Technical Guide to the Safe Handling of (4-Bromophenyl)diphenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organophosphorus compound that serves as a vital building block in various organic syntheses, particularly within the pharmaceutical and material science sectors.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its chemical properties and, more critically, its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
A foundational understanding of a compound's physical properties is crucial for safe handling and storage. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5525-40-6 | [2][3] |
| Molecular Formula | C18H14BrOP | [2][3][4] |
| Molecular Weight | 357.19 g/mol | [2][5] |
| Appearance | White solid | |
| Melting Point | 153.0 to 157.0 °C | [3] |
| Boiling Point | 498 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 255 °C | [3] |
| Storage Temperature | Room temperature | [6] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[2][3] A clear understanding of its hazard classification under the Globally Harmonized System (GHS) is paramount for conducting a thorough risk assessment before any laboratory work commences.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Source: TCI AMERICA, 2018[2]; TCI Chemicals, 2025; ECHEMI, N/A[3]
Pictograms and Precautionary Statements
The GHS pictograms provide a quick visual reference to the hazards associated with this chemical.
Pictogram:
Precautionary Statements (Prevention):
Precautionary Statements (Response):
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][7]
-
P332+P317: If skin irritation occurs: Get medical help.[3]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2][3][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound.
Engineering Controls
The causality behind recommending specific engineering controls is to minimize direct exposure to the chemical.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A local exhaust ventilation system or a chemical fume hood is essential to prevent the dispersion of dust.
-
Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent worker exposure.[2]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is a self-validating system for personal safety. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[2][10] | To prevent eye contact which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | To prevent skin contact which causes irritation.[2] |
| Respiratory Protection | A NIOSH-approved dust respirator (e.g., N95) should be used if dust is generated and engineering controls are insufficient.[2][10] | To prevent inhalation of airborne particles. |
| Skin and Body Protection | A laboratory coat or protective clothing is required. Protective boots may be necessary depending on the scale of work.[2] | To prevent skin contact and contamination of personal clothing. |
Handling Procedures
The following step-by-step methodology ensures safe handling during routine laboratory procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and uncluttered.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use non-sparking tools.[3]
-
During Use: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Wash hands and face thoroughly after handling the compound.[2] Clean the work area and any equipment used.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]
Storage Conditions
Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2][9]
-
Avoid long storage periods as the product may degrade over time.[2]
Emergency Procedures
A well-defined and practiced emergency plan is a cornerstone of laboratory safety.
Exposure Response
The following workflow outlines the immediate actions to be taken in case of personal exposure.
Caption: Immediate First Aid for Exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Seek medical advice if you feel unwell.
Spill Response
A systematic approach to spill cleanup is essential to prevent further contamination and exposure.
Caption: Systematic Spill Cleanup Procedure.
-
Isolate the Area: Keep people away from and upwind of the spill.[2]
-
Control Entry: Entry to non-involved personnel should be controlled, for instance by roping off the area.[2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleanup: Carefully sweep the dust to collect it into an airtight container, taking care not to disperse it.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[2]
-
Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes.[2] Closed containers may explode from the heat of a fire.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[2]
Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Product Disposal: Disposal must be undertaken by qualified personnel who are knowledgeable of all applicable regulations.[2] One method may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[2] Always comply with federal, state, and local regulations.[2]
-
Container Disposal: Dispose of the container as unused product.[2] Do not re-use empty containers.[2]
Applications in Research and Development
This compound is a versatile reagent in organic chemistry. It serves as a precursor for the synthesis of various aryldiphenylphosphines and their oxides.[11] These compounds are often employed as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in drug discovery and materials science.[1][12]
Conclusion
This compound is an invaluable tool in the arsenal of the modern synthetic chemist. However, its utility is matched by its potential hazards. A comprehensive understanding and diligent application of the safety and handling protocols outlined in this guide are not merely procedural formalities; they are the bedrock of a safe and effective research environment. By integrating these principles of expertise, trustworthiness, and authoritative grounding into daily laboratory practice, researchers can confidently and safely harness the synthetic potential of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. americanelements.com [americanelements.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 5525-40-6 | TCI EUROPE N.V. [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
(4-Bromophenyl)diphenylphosphine Oxide: A Technical Guide to its Discovery and Synthetic History
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)diphenylphosphine oxide is an organophosphorus compound of significant interest in contemporary chemical synthesis. As a versatile building block, it serves as a crucial intermediate in the preparation of a wide array of more complex molecules, including ligands for catalysis, materials with unique photophysical properties, and scaffolds for pharmaceutical drug discovery. The presence of the bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the diphenylphosphine oxide moiety imparts characteristic electronic and steric properties. This guide provides an in-depth exploration of the historical context of its synthesis, a detailed examination of key synthetic methodologies, and practical, field-proven experimental protocols.
The Historical Tapestry: Pioneering P-C Bond Formation
The specific, seminal report detailing the first synthesis of this compound is not prominently documented in historical chemical literature. Its discovery and accessibility are intrinsically linked to the broader development of fundamental reactions for creating phosphorus-carbon bonds. The intellectual framework for its synthesis was built upon the foundational work of chemists in the late 19th and early 20th centuries.
The Michaelis-Arbuzov reaction , first reported by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, stands as a cornerstone of organophosphorus chemistry.[1][2] This reaction, in its classic form, involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[1][2] While not directly producing a triarylphosphine oxide, the mechanistic principles of nucleophilic attack by phosphorus on an electrophilic carbon laid the groundwork for subsequent innovations.[1][3][4] The reaction proceeds via an initial SN2 attack to form a phosphonium salt intermediate, followed by dealkylation by the displaced halide.[1]
Another pivotal development was the discovery of Grignard reagents by François Auguste Victor Grignard in 1900, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912.[5][6] These organomagnesium halides provided a powerful tool for forming carbon-carbon bonds and, pertinently, carbon-heteroatom bonds.[5][7] The nucleophilic nature of the carbon atom in a Grignard reagent allows it to react with a variety of electrophiles, including phosphorus halides, opening a direct and efficient pathway to triarylphosphine oxides.
The mid-20th century saw the advent of the Wittig reaction , discovered by Georg Wittig in 1954, which revolutionized the synthesis of alkenes.[8][9][10] This reaction, which earned Wittig the Nobel Prize in Chemistry in 1979, utilizes phosphorus ylides to convert aldehydes and ketones into alkenes, generating a phosphine oxide as a byproduct.[8][9][11] While often viewed as a side product, the stability of the triphenylphosphine oxide formed is a major thermodynamic driving force for the reaction.[9] This reaction's principles have been cleverly adapted to serve as a synthetic route to phosphine oxides themselves.
More recently, the development of transition metal-catalyzed cross-coupling reactions , particularly those employing nickel, has provided highly efficient and functional-group-tolerant methods for C-P bond formation.[12][13] These modern techniques have further expanded the accessibility of compounds like this compound.
Synthetic Methodologies: A Comparative Analysis
Several robust methods exist for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Synthesis via Grignard Reaction
This is arguably the most direct and classical approach. It involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with diphenylphosphinyl chloride (Ph₂P(O)Cl). The causality behind this experimental choice lies in the highly nucleophilic character of the Grignard reagent, which readily attacks the electrophilic phosphorus center of the phosphinyl chloride, displacing the chloride and forming the desired C-P bond.
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require initial gentle heating to initiate.
-
Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diphenylphosphinyl Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of diphenylphosphinyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Nickel-Catalyzed P-Arylation of Diphenylphosphine Oxide
Modern cross-coupling methods offer a powerful alternative, particularly for syntheses requiring high functional group tolerance. Nickel-catalyzed reactions have emerged as a cost-effective and efficient means of forming C-P bonds.[12] This approach typically involves the coupling of diphenylphosphine oxide with an aryl halide, such as 1,4-dibromobenzene, in the presence of a nickel catalyst and a base.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add diphenylphosphine oxide (1.0 equivalent), 1,4-dibromobenzene (1.1 equivalents), a nickel(II) precatalyst (e.g., NiBr₂, 5-10 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add a suitable dry, degassed solvent such as acetonitrile or toluene.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filter cake with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure product.
-
Two-Step Synthesis via Quaternization and Wittig Reaction
A more recent and innovative approach utilizes a modified Wittig reaction sequence.[14] This two-step method begins with the nickel-catalyzed quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with 1,4-dibromobenzene to form a phosphonium salt.[14] This intermediate is then subjected to a Wittig-type reaction with an aldehyde, which, contrary to its usual application for alkene synthesis, is controlled to yield the triarylphosphine oxide.[14] This method is particularly useful for accessing phosphine oxides that may be challenging to synthesize via other routes.[15]
Step 1: Nickel-Catalyzed Quaternization
-
In a reaction flask, combine methyldiphenylphosphine (1.0 equivalent), 1,4-dibromobenzene (1.0-2.0 equivalents), and NiBr₂ (approx. 6 mol%) in phenol as the solvent.
-
Reflux the mixture for 5-20 hours, monitoring the reaction by TLC or NMR.
-
After completion, cool the reaction and add water. Remove the phenol azeotropically by evaporation under reduced pressure.
-
Isolate the resulting (4-bromophenyl)(methyl)diphenylphosphonium bromide salt by column chromatography.
Step 2: Wittig-Type Reaction
-
Dissolve the phosphonium salt from Step 1 (1.0 equivalent) and an aldehyde (e.g., furan-2-carbaldehyde, 1.0 equivalent) in acetonitrile.
-
Add a base such as 1,8-diazabicycloundec-7-ene (DBU) (1.3 equivalents).
-
Reflux the mixture for approximately 9 hours.
-
Upon completion, cool the reaction, concentrate it under reduced pressure, and purify the residue by column chromatography to yield this compound.
Characterization and Data
The identity and purity of this compound are confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₈H₁₄BrOP |
| Molecular Weight | 357.18 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 5525-40-6 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the phenyl rings attached to phosphorus will appear as complex multiplets, while the protons on the bromophenyl ring will typically appear as two doublets (an AA'BB' system) due to their symmetry and coupling to each other.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different aromatic carbons. The carbon atoms directly bonded to the phosphorus will exhibit coupling (J-coupling), resulting in doublets.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and will show a single characteristic chemical shift for the phosphine oxide, typically in the range of 20-35 ppm (relative to 85% H₃PO₄).[16][14][17]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Research and Drug Discovery
This compound is a valuable precursor in several areas of chemical research:
-
Ligand Synthesis: The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of other functional groups. This allows for the synthesis of novel phosphine ligands for homogeneous catalysis.
-
Materials Science: The triarylphosphine oxide core is a common motif in materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.
-
Pharmaceutical Intermediates: It serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The phosphine oxide group can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a drug candidate.
Conclusion
While the precise moment of its first synthesis may be woven into the broader history of organophosphorus chemistry, this compound has become an indispensable tool for the modern synthetic chemist. Its preparation is now achievable through a variety of methods, from the classic Grignard reaction to modern nickel-catalyzed cross-couplings. The choice of synthetic route can be tailored to the specific needs of the researcher, balancing factors of cost, scale, and functional group compatibility. The continued utility of this compound in catalysis, materials science, and drug discovery underscores the enduring legacy of the fundamental bond-forming reactions that enable its creation.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis-Arbuzov_reaction [chemeurope.com]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
Methodological & Application
Forging New Aryl Scaffolds: A Guide to the Synthesis of Aryl Phosphine Oxides Using (4-Bromophenyl)diphenylphosphine Oxide
Introduction: The Strategic Value of Aryl Phosphine Oxides
In the landscape of modern medicinal chemistry and materials science, the aryl phosphine oxide motif has emerged as a cornerstone for innovation. These structures are not merely ancillary components; they are pivotal to defining the therapeutic efficacy and material properties of novel compounds. The incorporation of a phosphine oxide group can significantly enhance the polarity and solubility of a molecule, improve metabolic stability, and provide a rigid tetrahedral scaffold for precise three-dimensional orientation of substituents.[1][2] Notably, the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, features a dimethylphosphine oxide moiety, underscoring the real-world impact of this functional group in drug design.[1]
(4-Bromophenyl)diphenylphosphine oxide serves as a versatile and strategic starting material for the synthesis of a diverse library of triaryl phosphine oxides. The presence of the bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of complex aryl scaffolds. This guide provides an in-depth exploration of the key synthetic methodologies for leveraging this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Universe of Coupling Reactions
The transformation of this compound into more complex aryl phosphine oxides is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections will delve into the most pertinent of these methodologies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl structures. The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide.[3][4] In the context of our starting material, the bromine atom of this compound serves as the electrophilic partner.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The phosphine ligands on the palladium center play a crucial role in the catalytic cycle by influencing the rate of oxidative addition and reductive elimination. The base, typically an inorganic carbonate or phosphate, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to solubilize both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Eq. | Amount |
| This compound | 1.0 | (e.g., 357 mg, 1.0 mmol) |
| Phenylboronic Acid | 1.2 | (e.g., 146 mg, 1.2 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| K₃PO₄ | 2.0 | (e.g., 424 mg, 2.0 mmol) |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired triaryl phosphine oxide.
Stille Coupling: A Tin-Based Approach to C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for the formation of C-C bonds, utilizing organostannanes as the coupling partners.[5][6] While the toxicity of organotin reagents is a concern, the Stille reaction is often valued for its mild conditions and tolerance of a wide array of functional groups.
Causality Behind Experimental Choices: The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The choice of solvent is crucial, with polar aprotic solvents like DMF or dioxane being common. In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction rate.
Experimental Workflow: Stille Coupling
Caption: Workflow for Stille Coupling.
Detailed Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
| Reagent | Molar Eq. | Amount |
| This compound | 1.0 | (e.g., 357 mg, 1.0 mmol) |
| Tributyl(phenyl)stannane | 1.1 | (e.g., 406 mg, 1.1 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| Anhydrous DMF | - | 10 mL |
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound and tributyl(phenyl)stannane in anhydrous DMF.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 90-100 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through Celite, and wash the organic layer with water and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Causality Behind Experimental Choices: The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step. An amine, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the alkyne and as a solvent.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent | Molar Eq. | Amount |
| This compound | 1.0 | (e.g., 357 mg, 1.0 mmol) |
| Phenylacetylene | 1.2 | (e.g., 122 mg, 1.2 mmol) |
| Pd(PPh₃)₂Cl₂ | 0.02 | (e.g., 14 mg, 0.02 mmol) |
| CuI | 0.04 | (e.g., 8 mg, 0.04 mmol) |
| Triethylamine | - | 10 mL |
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt and wash the solid with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄.
-
After concentration, purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is paramount for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BrettPhos are often employed to facilitate the challenging reductive elimination step that forms the C-N bond.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active amido-palladium intermediate. Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent | Molar Eq. | Amount |
| This compound | 1.0 | (e.g., 357 mg, 1.0 mmol) |
| Morpholine | 1.2 | (e.g., 105 mg, 1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | (e.g., 9 mg, 0.01 mmol) |
| XPhos | 0.04 | (e.g., 19 mg, 0.04 mmol) |
| NaOtBu | 1.4 | (e.g., 135 mg, 1.4 mmol) |
| Anhydrous Toluene | - | 10 mL |
Procedure:
-
In a glovebox, charge an oven-dried vial with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and morpholine.
-
Seal the vial and heat the mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are the workhorses for the functionalization of this compound, other methods can also be employed.
-
Ullmann Condensation: This classical copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds.[9][11] Although it often requires higher temperatures than palladium-catalyzed reactions, modern ligand development has made the Ullmann condensation a more viable and cost-effective alternative in certain applications.
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] This can be a valuable method for introducing vinyl groups, which can be further functionalized.
-
Quaternization-Wittig Sequence: A two-step method involving the quaternization of a tertiary phosphine with an aryl bromide followed by a Wittig reaction can also yield aryl phosphine oxides.[13][14]
Conclusion: A Gateway to Molecular Diversity
This compound stands as a powerful and versatile building block for the synthesis of a vast array of functionalized aryl phosphine oxides. Mastery of the cross-coupling methodologies detailed in this guide will enable researchers to rationally design and construct novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. The provided protocols serve as a robust starting point for synthetic exploration, and a thorough understanding of the underlying mechanistic principles will empower the optimization and adaptation of these methods to meet the unique challenges of each synthetic target.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicreactions.org [organicreactions.org]
(4-Bromophenyl)diphenylphosphine oxide in Suzuki cross-coupling reactions
Application Note & Protocol Guide
(4-Bromophenyl)diphenylphosphine Oxide: A Versatile Bifunctional Reagent in Suzuki Cross-Coupling Strategies
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls and complex molecules for pharmaceuticals and materials science.[1][2] The efficacy of these palladium-catalyzed reactions is profoundly influenced by the choice of phosphine ligand, which modulates the catalyst's stability, activity, and selectivity.[3] This guide focuses on this compound, a highly versatile and stable crystalline solid that serves a dual role in Suzuki coupling strategies.[4] It can act as a robust precursor for the synthesis of tailored, sterically demanding, and electronically tuned phosphine ligands. Concurrently, its aryl bromide moiety allows it to function directly as a substrate in a Suzuki coupling reaction, enabling the synthesis of more complex phosphine oxides.[5] This document provides an in-depth exploration of its applications, mechanistic rationale, and detailed, field-proven protocols for its use.
Part 1: The Strategic Advantage of this compound
This compound is not merely a reagent but a strategic platform for complex synthesis. Its utility stems from two key structural features: the air-stable phosphine oxide group and the reactive carbon-bromine bond.
A Stable Precursor for Custom Phosphine Ligand Synthesis
Tertiary phosphines, the active ligands in many catalytic systems, are often sensitive to air, readily oxidizing to their corresponding phosphine oxides. This oxidation represents a common catalyst deactivation pathway, as phosphine oxides generally exhibit poor coordination to the metal center, thereby inhibiting the catalytic cycle.[6]
A superior strategy involves synthesizing the desired ligand scaffold in the stable phosphine oxide form and performing a reduction to the active phosphine in the final step.[7] this compound is an ideal starting point for this approach. The aryl bromide can be functionalized via a Suzuki (or other cross-coupling) reaction to build a more complex biaryl structure. This new, elaborate phosphine oxide is then reduced to yield a custom phosphine ligand that would be difficult to synthesize directly. This workflow allows for the creation of ligands with precisely tuned steric and electronic properties.
Figure 1: Workflow for synthesizing custom phosphine ligands from this compound.
A Direct Substrate in Suzuki Cross-Coupling
The C(sp²)–Br bond in this compound is a classic electrophilic partner for Suzuki cross-coupling reactions.[5] This allows for the direct synthesis of (4-Arylphenyl)diphenylphosphine oxides. These products are valuable in their own right, finding applications as intermediates in organic synthesis, as components in optoelectronic materials, or they can be subsequently reduced to the corresponding phosphine ligands as described above.[8][9]
Part 2: Mechanistic Framework
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] The process consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0)L₂ catalyst reacts with the aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the phosphine ligand (L).[1][2]
-
Transmetalation: The organoboron species (R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.[1]
Figure 2: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
The Critical Role of the Phosphine Ligand
The phosphine ligand (derived from the phosphine oxide precursor) is not a passive spectator. Its properties are critical:
-
Electron Donation: Electron-rich phosphines increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[1]
-
Steric Bulk: Bulky ligands promote the reductive elimination step, which releases the product and regenerates the active catalyst.[1][2] They also favor the formation of monoligated L₁Pd(0) species, which are often more reactive in oxidative addition than their L₂Pd(0) counterparts.[2]
By starting with this compound, a researcher can strategically build a ligand that perfectly balances these electronic and steric demands for a specific and challenging coupling reaction.
Part 3: Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and ensure reproducibility.
Protocol 1: Suzuki Coupling with this compound as Substrate
This protocol details the synthesis of (4-(Naphthalen-1-yl)phenyl)diphenylphosphine oxide as a representative example.
Materials:
-
This compound (1.0 equiv)
-
Naphthalen-1-ylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 357 mg, 1.0 mmol), naphthalen-1-ylboronic acid (206 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The ³¹P NMR should show a single peak characteristic of a tertiary phosphine oxide (typically in the +25 to +40 ppm range).
| Parameter | Recommended Reagent/Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines are essential for activating the C-Br bond and promoting efficient catalysis.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[2][10] K₃PO₄ is often effective. |
| Solvent | Dioxane, Toluene, THF | Anhydrous, polar aprotic solvents are typically used to ensure solubility of all components. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier, particularly for the oxidative addition step. |
Table 1: Typical Reaction Parameters for Suzuki Coupling of this compound.
Protocol 2: Reduction of a Tertiary Phosphine Oxide to a Phosphine
This protocol describes the reduction of the product from Protocol 1 to the active phosphine ligand.
Materials:
-
(4-(Naphthalen-1-yl)phenyl)diphenylphosphine oxide (1.0 equiv)
-
Anhydrous Toluene
-
Trichlorosilane (HSiCl₃, 4.0-5.0 equiv)
-
Triethylamine (Et₃N, 4.0-5.0 equiv) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
Procedure:
-
Place the phosphine oxide (e.g., 404 mg, 1.0 mmol) in a dry Schlenk flask under an inert atmosphere.
-
Add anhydrous toluene (10 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (or DIPEA) (e.g., 0.56 mL, 4.0 mmol) via syringe.
-
Slowly add trichlorosilane (e.g., 0.40 mL, 4.0 mmol) dropwise via syringe. Caution: The reaction can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, then heat to 60-80 °C for 6-12 hours until the reaction is complete (monitor by ³¹P NMR).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting phosphine is often used directly in the next step without further purification. If necessary, it can be purified by crystallization or chromatography on silica gel under an inert atmosphere.
-
Verification: The success of the reduction is confirmed by ³¹P NMR. The signal for the phosphine will be significantly upfield (typically -5 to -20 ppm) compared to the starting phosphine oxide.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: (4-Bromophenyl)diphenylphosphine Oxide as a Hemilabile Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth technical overview of (4-Bromophenyl)diphenylphosphine oxide, moving beyond its traditional perception as a simple byproduct of phosphine-mediated reactions. We explore its contemporary application as a sophisticated hemilabile ligand in palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science synthesis. This document details the mechanistic rationale behind its efficacy, provides validated, step-by-step protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and includes a synthetic procedure for the ligand itself. By grounding our discussion in authoritative literature, we aim to equip researchers with the knowledge to leverage this versatile ligand for enhanced catalytic performance.
The Evolving Role of Phosphine Oxides in Catalysis
For many years, tertiary phosphine oxides were viewed primarily as the stable, often catalytically detrimental, oxidation products of the more widely used phosphine ligands.[1] However, recent advancements in organometallic chemistry have illuminated their potential as valuable actors in their own right. The unique electronic and steric properties of phosphine oxides, particularly their hemilabile nature, allow them to serve as highly effective ligands in a variety of catalytic systems.[2][3]
The Concept of Hemilability
Hemilabile ligands possess two or more distinct donor atoms with different coordination strengths. In the case of phosphine oxides, the "soft" phosphorus atom can coordinate to a metal center, while the "hard" oxygen atom can reversibly bind and dissociate.[4] This "on-off" coordination provides a unique mechanistic advantage. It can stabilize the metal center during certain stages of the catalytic cycle while opening a coordination site when needed to accommodate incoming substrates, often accelerating key steps like reductive elimination.[5]
This compound: Properties and Rationale for Use
This compound is a white, crystalline solid that is stable and easy to handle.[6] Its structure is particularly advantageous for several reasons:
-
Electronic Tuning: The electron-withdrawing bromine atom on one of the phenyl rings modulates the electronic properties of the phosphorus center.
-
Steric Bulk: The three aryl groups provide significant steric hindrance around the metal center, which is known to promote the oxidative addition and reductive elimination steps in many cross-coupling reactions.[7][8]
-
Synthetic Handle: The bromo-substituent serves as a versatile functional handle for post-synthesis modification, allowing for the creation of more complex, tailored ligand architectures or for immobilization onto a solid support.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5525-40-6 | [6][9] |
| Molecular Formula | C₁₈H₁₄BrOP | [9] |
| Molecular Weight | 357.18 g/mol | [9] |
| Appearance | White to off-white powder or crystal | [6] |
| Purity | Typically >98% | [9] |
| Application | Ligand, Synthetic Material Intermediate | [6][10] |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis, widely used in the pharmaceutical industry.[11] The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates.[12] While traditional phosphine ligands are common, systems based on phosphine oxide ligands have demonstrated remarkable efficiency and recyclability.[13]
Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The phosphine oxide ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the key steps. The hemilabile nature of the P=O bond may assist in the reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid (Boronic Acid)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
Catalyst Pre-formation/Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%).
-
Reagent Addition: To the flask, add 4-Bromoanisole (2.0 mmol, 1.0 equiv), Phenylboronic Acid (2.4 mmol, 1.2 equiv), and anhydrous K₂CO₃ (4.0 mmol, 2.0 equiv).
-
Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. An inorganic base is essential for the transmetalation step.[14]
-
-
Solvent Addition: Add 10 mL of anhydrous Toluene and 2 mL of deionized water via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Table 2: Representative Results for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Product | Typical Yield |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 90-98% |
| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 85-95% |
| 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 80-92% |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[15] The reaction's success is highly dependent on the ligand, which must be sufficiently bulky and electron-rich to facilitate the challenging C-N reductive elimination.[8][16]
Mechanistic Overview
Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol outlines the coupling of a challenging aryl chloride with a secondary amine, showcasing the ligand's effectiveness.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (Ligand)
-
4-Chlorotoluene (Aryl Halide)
-
Morpholine (Amine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Pressure-rated reaction vessel or sealed tube
-
Standard laboratory glassware for inert atmosphere reactions
-
Glovebox or Schlenk line techniques
Procedure:
-
Setup (Inside a Glovebox): To a pressure-rated reaction tube equipped with a stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.03 mmol, 1.5 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition (Inside a Glovebox): Add 4-Chlorotoluene (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add 2 mL of anhydrous Toluene, followed by Morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the reaction tube tightly. Remove it from the glovebox and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully unseal the tube. Dilute the mixture with 20 mL of ethyl acetate.
-
Pass the mixture through a short plug of celite to remove inorganic salts.
-
Wash the filtrate with 20 mL of water, then 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the organic solution. Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Ligand Synthesis and Handling
While this compound is commercially available, an in-house synthesis may be desirable. A reliable method involves a two-step quaternization-Wittig sequence.[18][19]
Protocol 3: Synthesis of this compound
This protocol is adapted from literature procedures.[18][19]
Step A: Quaternization
-
In a reflux apparatus, combine methyldiphenylphosphine (10 mmol), 1,4-dibromobenzene (12 mmol, 1.2 equiv), and NiBr₂ (0.6 mmol, 6 mol%) in phenol (15 mL).
-
Reflux the mixture for 5-10 hours.
-
After cooling, add water (3 x 10 mL) and remove the phenol azeotropically under reduced pressure.
-
Purify the resulting phosphonium salt, (4-Bromophenyl)(methyl)diphenylphosphonium Bromide, by column chromatography to yield a white solid.
Step B: Wittig-type Reaction
-
Dissolve the phosphonium salt from Step A (5 mmol) and p-chlorobenzaldehyde (6 mmol, 1.2 equiv) in a mixture of dichloromethane (20 mL) and aqueous NaOH (50%, 20 mL).
-
Stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Purity Analysis
The purity of phosphine ligands and their oxides is best assessed using ³¹P NMR spectroscopy.[1]
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The tertiary phosphine oxide (R₃P=O) signal will appear significantly downfield (e.g., +20 to +40 ppm) compared to the corresponding tertiary phosphine (R₃P) signal (e.g., -5 to -30 ppm). Integration of these signals allows for the quantification of purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. freixagroup.com [freixagroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Customized this compound Cas No.5525-40-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. A tertiary phosphine oxide ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Heck Coupling of (4-Bromophenyl)diphenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the synthesis of substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][4] (4-Bromophenyl)diphenylphosphine oxide is a particularly interesting substrate for the Heck reaction. The presence of the diphenylphosphine oxide group offers a handle for further functionalization and can influence the electronic properties and solubility of the resulting coupled products, making them valuable intermediates in medicinal chemistry and materials science.
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and troubleshooting advice for the successful Heck coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][5]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step, known as carbopalladation, typically proceeds in a syn-addition fashion.[2][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This elimination also occurs with syn-stereochemistry.[2][5][6]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.[2]
Caption: The catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions: A Tabulated Guide
The success of the Heck coupling of this compound hinges on the careful selection of several key parameters. The following table summarizes typical reaction conditions, providing a starting point for optimization.
| Parameter | Common Choices & Considerations |
| Palladium Source | Pd(OAc)₂ (Palladium(II) acetate): A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5][7] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that does not require in situ reduction.[7] Catalyst Loading: Typically 1-5 mol%. |
| Ligand | Phosphine Ligands: Triphenylphosphine (PPh₃) and Tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used.[1][8] The choice of ligand is critical for catalyst stability and activity.[9] Bulky, electron-rich phosphines can enhance the rate of oxidative addition.[9][10] N-Heterocyclic Carbenes (NHCs): Offer an alternative to phosphine ligands, sometimes providing higher stability and reactivity.[8][11] Ligand-to-Palladium Ratio: Generally 1:1 to 2:1.[9] |
| Base | Inorganic Bases: K₂CO₃, NaOAc, Cs₂CO₃ are common choices.[1][7] Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).[1][5] The base neutralizes the hydrohalic acid (HBr) generated during the reaction.[7] |
| Solvent | Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), and acetonitrile (MeCN) are widely used.[8][12] These solvents help to dissolve the reactants and stabilize the catalytic species. |
| Temperature | Typically ranges from 80 to 140 °C.[12] Higher temperatures are often required for less reactive aryl bromides. |
| Alkene Partner | Electron-deficient alkenes: Acrylates, acrylonitriles, and styrenes are excellent substrates.[1] Electron-rich alkenes: Can be more challenging and may require specific catalyst systems. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck coupling of this compound with an alkene, such as styrene.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), tri(o-tolyl)phosphine (0.04 equiv., 4 mol%), and potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. The volume of DMF should be sufficient to create a stirrable mixture (typically a 0.1 to 0.5 M solution with respect to the aryl bromide).
-
Add the alkene (e.g., styrene, 1.2-1.5 equiv.) to the reaction mixture via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed. This typically takes 8-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]
-
Wash the organic layer sequentially with water and brine to remove the DMF and any remaining salts.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides potential solutions.
Caption: A decision tree for troubleshooting low conversion in Heck reactions.
Common Problems and Solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition. This can be caused by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Insufficient Temperature: Aryl bromides can be less reactive than aryl iodides.[5] Increasing the reaction temperature may be necessary.
-
Ligand Choice: The phosphine ligand may not be optimal. Consider screening other ligands, such as bulkier, more electron-rich phosphines, which can promote oxidative addition.[9]
-
-
Side Product Formation:
-
Alkene Isomerization: Isomerization of the product can sometimes occur. This can occasionally be influenced by the choice of base and solvent.
-
Homocoupling of the Aryl Bromide: This side reaction can be minimized by carefully controlling the reaction temperature and catalyst loading.
-
-
Difficulty in Purification:
-
The phosphine oxide moiety can make the product highly polar. Adjusting the polarity of the eluent during column chromatography may be necessary.
-
Residual palladium can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.
-
Conclusion
The Heck coupling of this compound is a versatile and powerful method for synthesizing functionalized alkenes. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing a systematic approach to troubleshooting, researchers can successfully utilize this reaction to access a wide range of valuable compounds for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for (4-Bromophenyl)diphenylphosphine Oxide in OLED Fabrication
Introduction: The Strategic Role of Phosphine Oxides in Advanced OLEDs
The evolution of Organic Light-Emitting Diodes (OLEDs) has been marked by a continuous quest for materials that enhance efficiency, prolong operational lifetime, and enable access to the full color spectrum with high fidelity. Among the various classes of materials, phosphine oxides have emerged as a cornerstone in the design of high-performance OLEDs, particularly for blue phosphorescent devices which have historically presented significant challenges in achieving both high efficiency and long-term stability.[1][2] The defining characteristic of phosphine oxide moieties is their strong electron-withdrawing nature, which imparts several advantageous properties to molecules incorporating them. These include deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate efficient electron injection and transport while effectively blocking holes.[2] Furthermore, the tetrahedral geometry around the phosphorus atom disrupts molecular packing, promoting the formation of stable amorphous films, a critical requirement for uniform and reliable device performance.
This application guide focuses on a specific, yet versatile, member of this family: (4-Bromophenyl)diphenylphosphine oxide (BPO-Ph-Br). The strategic placement of a bromine atom on one of the phenyl rings offers a reactive site for further molecular engineering, allowing for its use as an intermediate in the synthesis of more complex host materials or electron transport layer (ETL) materials. Concurrently, BPO-Ph-Br itself can be employed as a functional material in OLED stacks, leveraging the intrinsic properties of the diphenylphosphine oxide core. This document provides a comprehensive overview of the applications of this compound in OLED fabrication, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties of this compound
A thorough understanding of the material's fundamental properties is paramount for its effective integration into an OLED device architecture.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 5525-40-6 | [4][5] |
| Molecular Formula | C₁₈H₁₄BrOP | [3][4] |
| Molecular Weight | 357.19 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | |
| Purity | >98.0% (GC) |
Further essential electronic properties such as HOMO, LUMO, and triplet energy levels are critical for device design and will be discussed in the context of their application.
Core Applications in OLED Device Architecture
This compound is a multifunctional material primarily utilized in two key roles within the OLED stack: as a host material in the emissive layer (EML) and as an electron-transporting/hole-blocking material.
High Triplet Energy Host for Blue Phosphorescent Emitters
The generation of light in phosphorescent OLEDs (PhOLEDs) relies on the radiative decay of triplet excitons.[6] To ensure efficient energy transfer from the host material to the phosphorescent dopant (guest), the host must possess a triplet energy (ET) higher than that of the guest. This prevents back-energy transfer and minimizes non-radiative decay pathways. Phosphine oxide derivatives are renowned for their high triplet energies, making them ideal candidates for hosting blue phosphorescent emitters, which have the highest triplet energies among visible emitters.[7][8]
Causality Behind Application:
-
High Triplet Energy: The P=O bond contributes to a high triplet energy, ensuring efficient confinement of excitons on the blue phosphorescent guest molecule. This is a critical requirement to prevent energy loss and achieve high quantum efficiency.[8][9]
-
Bipolar Charge Transport: While phosphine oxides are primarily electron-transporting, their molecular structure can be tuned to allow for sufficient hole transport, leading to a more balanced charge carrier distribution within the emissive layer. This balanced injection and transport of both holes and electrons into the emissive layer is crucial for maximizing the recombination rate and, consequently, the device efficiency.
-
Morphological Stability: The non-planar, tetrahedral structure of the phosphine oxide group inhibits crystallization, leading to the formation of stable amorphous films during vacuum deposition. This morphological stability is essential for preventing device degradation and ensuring a long operational lifetime.
Electron Transport and Hole-Blocking Layer (ETL/HBL)
Efficient OLED operation necessitates the controlled movement of charge carriers. An ETL must efficiently accept electrons from the cathode and transport them to the emissive layer. Simultaneously, it should block the passage of holes from the EML to the cathode, a function known as hole-blocking. This confinement of both charge carriers within the emissive layer maximizes the probability of their recombination to form excitons.
Causality Behind Application:
-
Low LUMO Level: The electron-withdrawing nature of the phosphine oxide group results in a low-lying LUMO energy level. This reduces the energy barrier for electron injection from the cathode (or an adjacent electron injection layer), leading to lower driving voltages.
-
Deep HOMO Level: A deep HOMO energy level creates a significant energy barrier for holes attempting to transit from the emissive layer, effectively confining them within the EML for efficient recombination with electrons.
-
Good Electron Mobility: Phosphine oxide-based materials generally exhibit good electron mobility, ensuring that electrons are efficiently supplied to the recombination zone.
Experimental Protocols
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of BPO-Ph-Br is valuable for researchers aiming to modify its structure. A common route involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction.[10] A related, more direct synthesis for a similar phosphine sulfide provides a plausible pathway.[7]
Reaction Scheme (Illustrative):
Step-by-Step Protocol (Conceptual):
-
Grignard Reagent Formation: Prepare the Grignard reagent of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Phosphination: Cool the Grignard solution to a low temperature (e.g., -78 °C) and slowly add a solution of diphenylphosphine chloride in anhydrous THF.
-
Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Oxidation: The resulting tertiary phosphine is then oxidized to the phosphine oxide. This can be achieved using a mild oxidizing agent like hydrogen peroxide.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a white solid.
Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Protocol 2: Fabrication of a Blue Phosphorescent OLED via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a multilayer PhOLED using this compound as a host material. The fabrication process is conducted in a high-vacuum thermal evaporation system.
Device Architecture Rationale:
A typical multilayer PhOLED structure is designed to optimize charge injection, transport, and recombination. The proposed architecture is as follows:
ITO / HIL / HTL / EML / ETL / EIL / Cathode
-
ITO (Indium Tin Oxide): A transparent anode for hole injection.
-
HIL (Hole Injection Layer): Reduces the energy barrier between the ITO and the HTL.
-
HTL (Hole Transport Layer): Facilitates the transport of holes to the EML.
-
EML (Emissive Layer): Where electron-hole recombination and light emission occur. Here, BPO-Ph-Br serves as the host for a blue phosphorescent dopant.
-
ETL (Electron Transport Layer): Transports electrons from the cathode and blocks holes.
-
EIL (Electron Injection Layer): Reduces the energy barrier for electron injection from the cathode.
-
Cathode: A low work function metal for electron injection.
Workflow Diagram:
References
- 1. PHOLEDs: New phosphorescent OLEDs can maintain 90% of the blue light intensity [techexplorist.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 7. blue phosphorescent oleds: Topics by Science.gov [science.gov]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-Bromophenyl)diphenylphosphine Oxide as a Versatile Precursor for Pharmaceutical Intermediates
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of (4-Bromophenyl)diphenylphosphine Oxide
This compound is a high-purity organophosphorus compound that serves as a pivotal building block in the synthesis of complex molecules for the pharmaceutical industry.[1] Its molecular structure, featuring a reactive bromo-substituted aromatic ring and a diphenylphosphine oxide moiety, makes it an exceptionally versatile precursor for constructing key structural motifs found in modern therapeutics. With a molecular formula of C₁₈H₁₄BrOP and a molecular weight of 357.18 g/mol , this stable, white crystalline solid is primed for participation in a variety of powerful cross-coupling reactions.[2][3][4]
The strategic value of this precursor lies in the aryl bromide functional group, which acts as a synthetic handle for palladium-catalyzed reactions. These reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are cornerstones of medicinal chemistry.[5][6] They allow for the modular and efficient assembly of complex molecular architectures from readily available starting materials. This guide provides detailed protocols for leveraging this compound in the synthesis of intermediates for two distinct classes of oncology targets: c-Met kinase inhibitors and Tripartite Motif-Containing Protein 24 (TRIM24) inhibitors.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The utility of this compound is fundamentally rooted in its ability to undergo palladium-catalyzed cross-coupling reactions. The electron-rich palladium(0) catalyst can readily insert into the carbon-bromine bond of the precursor, initiating the catalytic cycle. This step, known as oxidative addition, is the gateway to forming new, valuable chemical bonds.
Caption: General synthetic pathways using the precursor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This transformation has revolutionized medicinal chemistry, as the aryl-amine linkage is a common feature in many drug molecules.[10] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[11] The choice of ligand is critical and often requires sterically hindered, electron-rich phosphines to promote the key reductive elimination step that forms the C-N bond.[5][12]
Caption: Simplified Buchwald-Hartwig amination cycle.
Application Protocol 1: Synthesis of a c-Met Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling
Background: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers, making it a high-value therapeutic target.[13] Many c-Met inhibitors feature a biphenyl core structure, which can be efficiently synthesized using a Suzuki coupling.[14][15][16] This protocol details the synthesis of a biphenylphosphine oxide intermediate.
Reaction Scheme: this compound + (4-methoxyphenyl)boronic acid → (4'-methoxy-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 357.18 | 357 | 1.0 | 1.0 |
| (4-Methoxyphenyl)boronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (357 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (10 mL) and water (2 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenylphosphine oxide product.
Application Protocol 2: Synthesis of a TRIM24 Inhibitor Precursor via Buchwald-Hartwig Amination
Background: Tripartite Motif-Containing Protein 24 (TRIM24) is an epigenetic reader protein that has emerged as a promising target in oncology.[17][18] Inhibitors of TRIM24 often contain a core aryl-amine structure, which can be accessed through Buchwald-Hartwig amination.[19] This protocol describes the coupling of this compound with a secondary amine.
Reaction Scheme: this compound + Morpholine → 4-(diphenylphosphoryl)phenyl)morpholine
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| This compound | 357.18 | 357 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 4.5 mg | 0.02 | 0.02 |
| X-Phos | 476.67 | 19 mg | 0.04 | 0.04 |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 157 mg | 1.4 | 1.4 |
| Toluene | - | 10 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol), X-Phos (19 mg, 0.04 mmol), and potassium tert-butoxide (157 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (357 mg, 1.0 mmol) to the tube.
-
Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon for 5 minutes while stirring.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 4-8 hours. The mixture will typically become dark and homogeneous.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-amine product.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Potassium tert-butoxide is a strong, moisture-sensitive base that can cause severe burns.
-
Solvents: Toluene, dioxane, and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This compound is a robust and versatile precursor for the synthesis of high-value pharmaceutical intermediates. Its ability to readily participate in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of C-C and C-N bonds, respectively. The protocols detailed herein provide reliable, field-proven methodologies for researchers and drug development professionals to access key structural motifs for important therapeutic targets, underscoring the precursor's significance in modern medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Customized this compound Cas No.5525-40-6 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are TRIM24 inhibitors and how do they work? [synapse.patsnap.com]
- 18. The tripartite motif-containing 24 is a multifunctional player in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US10702504B2 - Degradation of tripartite motif-containing protein 24 (TRIM24) by conjugation of TRIM24 inhibitors with E3 ligase ligand and methods of use - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of (4-Bromophenyl)diphenylphosphine Oxide in C-P Bond Formation
Introduction
In the landscape of modern organic synthesis, the formation of carbon-phosphorus (C-P) bonds is a cornerstone for developing novel molecules with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Organophosphorus compounds, particularly triarylphosphine oxides (TAPOs), are prized for their unique electronic and structural properties. The phosphine oxide moiety (P=O) is a highly polar, chemically stable functional group that acts as a strong hydrogen-bond acceptor.[1][2] This feature is increasingly exploited in drug design to enhance solubility, metabolic stability, and target affinity, as exemplified by the FDA-approved anticancer drug Brigatinib.[1][3]
(4-Bromophenyl)diphenylphosphine oxide is a pivotal bifunctional building block in this field.[4][5] Its structure features a stable diphenylphosphine oxide group attached to a brominated phenyl ring. This arrangement provides two key reactive handles:
-
The Phosphine Oxide Group: A stable, polar anchor that imparts desirable physicochemical properties to the final molecule.[2]
-
The Aryl Bromide Moiety: A versatile precursor for transition metal-catalyzed cross-coupling reactions, enabling the strategic formation of a new C-P or C-C bond at the para position.[6]
This guide provides an in-depth exploration of the primary application of this compound as a substrate in palladium-catalyzed C-P bond formation, offering mechanistic insights, detailed experimental protocols, and a discussion of the broader significance of the resulting products.
Mechanistic Framework: Palladium-Catalyzed C-P Cross-Coupling
The most prominent application of this compound is as an aryl halide partner in palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction.[7][8][9][10] This powerful transformation allows for the direct coupling of the C(sp²)-Br bond with a P(O)-H compound, such as a secondary phosphine oxide or a dialkyl phosphite, to forge a new aryl-phosphorus bond.
The reaction proceeds through a well-established catalytic cycle common to many cross-coupling reactions.[11][12][13]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the C-Br bond of this compound to a low-valent Palladium(0) species. This step forms a Pd(II) intermediate, which is the rate-limiting step in many cases.[12][13][14]
-
Ligand Exchange/Transmetalation: The P(O)-H reagent, existing in tautomeric equilibrium with its trivalent P-OH form, coordinates to the Pd(II) center.[15][16] Following deprotonation by a base (e.g., triethylamine), the resulting phosphido ligand displaces the bromide on the palladium complex. In many modern protocols, an excess of the P(O)-H reagent itself serves as the source of the P-ligand for the catalyst, eliminating the need for traditional, often expensive, phosphine ligands.[16][17]
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments (the aryl group and the phosphorus group) from the Pd(II) center. This forms the desired C-P bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]
Application Note: Synthesis of Multifunctional Phosphine Oxides
A key application of this compound is the synthesis of symmetrical and unsymmetrical bis(phosphine oxides) and related multifunctional organophosphorus compounds.[15] These products are highly valuable as:
-
Chelating Ligands: For catalysis and materials science.
-
Flame Retardants: In advanced polymers.
-
Precursors to Drug-like Scaffolds: Where multiple points of interaction are desired.
By reacting this compound with another secondary phosphine oxide (e.g., diphenylphosphine oxide), a symmetrical bis(tertiary phosphine oxide) linked by a phenylene bridge is formed. Alternatively, coupling with a dialkyl phosphite yields a molecule containing both a phosphine oxide and a phosphonate ester, creating a versatile platform for further derivatization.[8]
Data Summary: Representative Hirao Coupling Reactions
The following table summarizes typical conditions for the palladium-catalyzed coupling of this compound with different P(O)-H reagents, highlighting the versatility of this substrate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Diphenylphosphine oxide | Pd(OAc)₂ (5 mol%) | NEt₃ | EtOH | 150 (MW) | 30 min | ~67% | [8] |
| Diethyl phosphite | Pd(OAc)₂ (5 mol%) | NEt₃ | EtOH | 150 (MW) | 30 min | ~51% | [8][15] |
| Diphenylphosphine oxide | Pd(OAc)₂ (10 mol%) | NEt₃ | DMF | 120 | 24 h | ~79% | [18][19] |
| Di-n-butylphosphine oxide | Pd(PPh₃)₄ (10 mol%) | NEt₃ / NaI | DMF | 120 | 5 h | ~58% | [18] |
MW = Microwave Irradiation
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key C-P bond-forming reactions using this compound.
General Experimental Workflow
Protocol 1: Synthesis of 1,4-Bis(diphenylphosphinoyl)benzene
This protocol describes the coupling of this compound with diphenylphosphine oxide.
Materials:
-
This compound (1.0 equiv)
-
Diphenylphosphine oxide (1.5 equiv)[19]
-
Palladium(II) acetate [Pd(OAc)₂] (0.10 equiv)
-
Triethylamine (NEt₃) (4.0 equiv)
-
Sodium Iodide (NaI) (1.0 equiv)[18]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Add diphenylphosphine oxide to an oven-dried reaction tube equipped with a magnetic stir bar. Dry the solid in vacuo for 1 hour.
-
Inert Atmosphere: Cool the tube to room temperature under vacuum and purge with argon or nitrogen gas.
-
Reagent Addition: To the tube, add this compound, palladium(II) acetate, and sodium iodide.
-
Solvent and Base: Add anhydrous DMF via syringe, followed by triethylamine.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.[18]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (or dichloromethane) and wash sequentially with 2 M aqueous lithium chloride solution (3x), water (1x), and brine (1x).[18]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., eluting with a gradient of ethyl acetate in dichloromethane) to yield the product as a white solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Diethyl (4-(diphenylphosphinoyl)phenyl)phosphonate
This protocol details the coupling of this compound with diethyl phosphite, demonstrating the formation of a phosphine oxide-phosphonate adduct.[15]
Materials:
-
This compound (1.0 equiv)
-
Diethyl phosphite (1.15 equiv)[8]
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triethylamine (NEt₃) (1.1 equiv)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound and palladium(II) acetate.
-
Reagent Addition: Add anhydrous ethanol, followed by diethyl phosphite and triethylamine.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 30 minutes.[8]
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in dichloromethane and purify by flash column chromatography (e.g., using a suitable solvent system like ethyl acetate/hexane) to isolate the desired product.
-
Characterization: Analyze the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Conclusion for the Research Professional
This compound is more than a simple organophosphorus compound; it is a strategic intermediate that enables the facile construction of complex molecular architectures. Its utility in palladium-catalyzed Hirao reactions provides a reliable and versatile route to multifunctional triarylphosphine oxides, which are of increasing importance in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to leverage this powerful building block to accelerate their research and development programs. The continued exploration of C-P bond-forming methodologies will undoubtedly uncover even broader applications for this indispensable reagent.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. (4-Bromophenyl)Dimethylphosphine Oxide [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. nobelprize.org [nobelprize.org]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Bromophenyl)diphenylphosphine oxide in the Synthesis of Advanced Electron Transport Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pivotal Role of the Phosphine Oxide Moiety in Electron Transport Materials
In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs), the design and synthesis of high-performance Electron Transport Materials (ETMs) are of paramount importance. An ideal ETM should possess a confluence of specific properties: high electron mobility, a deep Highest Occupied Molecular Orbital (HOMO) to effectively block holes, a high triplet energy to confine excitons in phosphorescent devices, and excellent thermal and morphological stability. The diphenylphosphine oxide (P=O) moiety has emerged as a powerhouse functional group in the molecular architecture of ETMs, addressing these demanding requirements.[1][2][3]
The strong electron-withdrawing nature of the phosphoryl group (P=O) effectively lowers both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. This modulation of frontier molecular orbitals is crucial for facilitating efficient electron injection from the cathode and for creating a significant energy barrier to prevent holes from leaking into the electron transport layer (ETL), thereby enhancing charge recombination efficiency within the emissive layer.[2][4] Furthermore, the bulky and rigid structure of the triphenylphosphine oxide unit contributes to the formation of amorphous thin films with high glass transition temperatures (Tg), ensuring the morphological stability and longevity of the device.[5]
(4-Bromophenyl)diphenylphosphine oxide serves as a versatile and indispensable building block for introducing the beneficial diphenylphosphine oxide moiety into a variety of molecular scaffolds. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile construction of complex, high-performance ETMs.[1][6] This application note provides a detailed technical guide on the synthesis of a prominent pyridine-based ETM, 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine, using this compound as a key precursor, highlighting the underlying chemical principles and providing detailed experimental protocols.
Chemical Principles and Synthetic Strategy
The synthesis of advanced ETMs incorporating the diphenylphosphine oxide moiety often involves a modular approach, where a central core, responsible for the overall molecular geometry and electronic properties, is functionalized with one or more this compound units. A common and effective strategy involves a two-step process:
-
Synthesis of a Brominated Core: A central aromatic or heteroaromatic core is first synthesized with bromine atoms at specific positions. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a di- or poly-halogenated aromatic/heteroaromatic compound and a boronic acid derivative of a brominated aromatic compound.
-
Introduction of the Diphenylphosphine Oxide Moiety: The bromine atoms on the core structure are then replaced with diphenylphosphine oxide groups. This can be achieved through a variety of methods, including a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine and subsequent oxidation, or through a direct palladium-catalyzed C-P coupling reaction.
This modular approach allows for the systematic tuning of the ETM's properties by modifying the central core or the number and position of the diphenylphosphine oxide groups.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a high-performance pyridine-based ETM, 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine. The synthesis is presented in two main stages: the preparation of the key intermediate, 2,6-bis(4-bromophenyl)pyridine, via a Suzuki-Miyaura coupling, followed by the introduction of the diphenylphosphine oxide moieties.
Part 1: Synthesis of the 2,6-bis(4-bromophenyl)pyridine Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the key building block, 2,6-bis(4-bromophenyl)pyridine, which serves as the scaffold for the subsequent installation of the diphenylphosphine oxide groups.
Reaction Principle:
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[7] In this protocol, 2,6-dibromopyridine is coupled with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base to form the desired product.
Diagram of the Suzuki-Miyaura Coupling Reaction:
Caption: Suzuki-Miyaura coupling for the synthesis of the brominated pyridine core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Dibromopyridine | 236.88 | 2.37 g | 10 mmol | 1.0 |
| (4-Bromophenyl)boronic acid | 200.82 | 4.42 g | 22 mmol | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 347 mg | 0.3 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 80 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,6-dibromopyridine (2.37 g, 10 mmol), (4-bromophenyl)boronic acid (4.42 g, 22 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Solvent Addition: Add 80 mL of anhydrous 1,4-dioxane and 20 mL of deionized water to the flask via a syringe. The solvent mixture should be degassed prior to use by bubbling with nitrogen for at least 30 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2,6-bis(4-bromophenyl)pyridine as a white solid.
Expected Yield: 70-80%
Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine
This protocol details the conversion of the brominated intermediate into the final electron transport material through the introduction of the diphenylphosphine oxide moieties.
Reaction Principle:
This transformation is achieved via a lithium-halogen exchange reaction, followed by quenching with chlorodiphenylphosphine and subsequent in-situ oxidation of the resulting phosphine to the phosphine oxide using hydrogen peroxide.
Diagram of the Phosphine Oxide Formation:
Caption: Synthesis of the final ETM via lithium-halogen exchange and oxidation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-bis(4-bromophenyl)pyridine | 388.00 | 3.88 g | 10 mmol | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22 mmol | 2.2 |
| Chlorodiphenylphosphine | 220.65 | 4.86 g | 22 mmol | 2.2 |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | ~5 mL | - | Excess |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 2,6-bis(4-bromophenyl)pyridine (3.88 g, 10 mmol).
-
Dissolution and Cooling: Add 150 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for an additional 1 hour.
-
Quenching with Chlorodiphenylphosphine: In a separate flame-dried flask, dissolve chlorodiphenylphosphine (4.86 g, 22 mmol) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 30% aqueous hydrogen peroxide (~5 mL) dropwise. Caution: This is an exothermic reaction. The addition should be slow to control the temperature.
-
Stirring: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the excess peroxide is destroyed (test with peroxide test strips).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel to yield 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine as a white solid.
Expected Yield: 60-75%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. Further characterization for its application as an ETM would involve thermal analysis (TGA, DSC), UV-Vis and photoluminescence spectroscopy, and cyclic voltammetry to determine its thermal stability, photophysical properties, and HOMO/LUMO energy levels.
Data Presentation: Properties of Phosphine Oxide-Based ETMs
The incorporation of the diphenylphosphine oxide moiety significantly influences the key properties of electron transport materials. The following table summarizes typical properties of pyridine-based ETMs functionalized with diphenylphosphine oxide groups.
| Property | Typical Value | Significance |
| Glass Transition Temperature (Tg) | > 120 °C | High Tg indicates good morphological stability of the thin film, leading to longer device lifetime.[5] |
| Decomposition Temperature (Td) | > 400 °C | High thermal stability is crucial for fabrication processes involving thermal evaporation and for the operational stability of the device. |
| HOMO Energy Level | < -6.0 eV | A deep HOMO level provides a large energy barrier for holes, effectively confining them to the emissive layer.[2] |
| LUMO Energy Level | ~ -2.5 to -3.0 eV | A suitable LUMO level facilitates efficient electron injection from common cathodes like aluminum. |
| Triplet Energy (E_T) | > 2.7 eV | A high triplet energy is essential for ETMs used in phosphorescent OLEDs to prevent quenching of the triplet excitons of the emitter.[1] |
| Electron Mobility | 10⁻⁶ to 10⁻⁴ cm²/Vs | Adequate electron mobility ensures efficient transport of electrons to the recombination zone. |
Conclusion and Future Outlook
This compound is a cornerstone building block in the synthesis of high-performance electron transport materials. The protocols detailed in this application note provide a robust and versatile methodology for the synthesis of pyridine-based ETMs, leveraging the power of palladium-catalyzed cross-coupling and organometallic chemistry. The resulting materials exhibit a desirable combination of thermal, electronic, and morphological properties, making them highly suitable for application in advanced electronic devices such as OLEDs and PeLEDs.
The modular nature of the synthetic approach allows for extensive structural modifications. Future research in this area will likely focus on the development of novel core structures and the strategic placement of multiple diphenylphosphine oxide units to further fine-tune the material properties. The exploration of alternative, more sustainable catalytic systems for C-P bond formation is also an active area of research. By continuing to innovate in the molecular design and synthesis of phosphine oxide-based ETMs, the performance and stability of next-generation organic electronic devices can be significantly advanced.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electron-transporting materials for organic electroluminescent and electrophosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
medicinal chemistry applications of (4-Bromophenyl)diphenylphosphine oxide derivatives
An In-Depth Guide to the Medicinal Chemistry Applications of (4-Bromophenyl)diphenylphosphine Oxide Derivatives
Authored by a Senior Application Scientist
The field of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address complex biological targets with improved efficacy and pharmacokinetic profiles. For decades, organophosphorus compounds, particularly phosphine oxides, were often relegated to the role of byproducts in classical organic reactions.[1] However, a significant paradigm shift has occurred, catalyzed by the success of drugs like the FDA-approved anticancer agent brigatinib, which features a phosphine oxide moiety critical to its biological activity.[1][2] This has spurred a renaissance in the exploration of phosphine oxides as a valuable functional group in drug design.
This guide focuses on a particularly versatile building block: This compound . We will explore its synthesis, physicochemical contributions, and its strategic application as a cornerstone for building complex, biologically active molecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Phosphine Oxide Group: A Profile in Drug Design
Before delving into the specific applications of our target molecule, it is crucial to understand the fundamental advantages that the phosphine oxide (P=O) group confers upon a parent scaffold. Unlike more common polar groups like amides or sulfonamides, the phosphine oxide offers a unique combination of properties.[2][3]
-
Potent Hydrogen Bond Acceptor: The P=O bond is highly polarized, making the oxygen atom a very strong hydrogen bond acceptor. This can facilitate critical interactions with biological targets, such as enzyme active sites or protein receptors.[2]
-
Improved Physicochemical Properties: The incorporation of a phosphine oxide generally increases the polarity of a molecule. This often leads to a dramatic enhancement in aqueous solubility and can improve metabolic stability, key parameters for drug viability.[2][3][4] For example, replacing a less polar group in the antihypertensive drug Prazosin with a dimethylphosphine oxide significantly increased its solubility.[2]
-
Tetrahedral Geometry: The phosphorus center provides a rigid and stable tetrahedral geometry, offering three vectors for chemical diversification. This allows for precise three-dimensional positioning of substituents to optimize binding affinity and selectivity.[2]
-
Chemical Stability: Phosphine oxides are robust and generally stable to a wide range of chemical conditions encountered during synthesis and in biological systems.[2]
These properties are summarized in the table below.
Table 1: Physicochemical Impact of Phosphine Oxide Incorporation
| Property | Impact of Phosphine Oxide Group | Rationale |
| Solubility | Generally Increased | High polarity of the P=O bond enhances interaction with water.[2][3] |
| Metabolic Stability | Generally Increased | The P-C and P=O bonds are resistant to common metabolic pathways.[5] |
| Permeability | Potentially Decreased | The high polarity can sometimes reduce passive diffusion across cell membranes.[3][4] |
| Target Binding | Potentially Enhanced | Strong H-bond accepting capacity can create new, potent interactions.[2] |
| Lipophilicity (logP) | Generally Decreased | The polar nature of the group reduces the overall lipophilicity of the molecule.[2] |
This compound: A Versatile Synthetic Hub
The title compound, this compound, is not typically a final drug candidate itself but rather a high-value intermediate.[6] Its structure is a masterful convergence of the beneficial phosphine oxide properties with a strategically placed reactive handle—the bromo group. This bromine atom is a prime substrate for a host of transition-metal-catalyzed cross-coupling reactions, allowing for the modular and efficient construction of diverse chemical libraries.
Caption: Core components of the this compound scaffold.
Application Note I: Library Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in creating carbon-carbon bonds. The bromo-substituent on our scaffold is an ideal electrophile for this transformation.
Causality Behind the Protocol
This protocol outlines the coupling of this compound with a generic arylboronic acid.
-
Catalyst: A Palladium(0) species is the active catalyst. We use a Pd(II) precatalyst, Palladium(II) acetate, which is reduced in situ.[7]
-
Ligand: A phosphine ligand like SPhos is used. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, improving reaction efficiency, especially with sterically hindered partners.[8]
-
Base: A base (e.g., K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add Palladium(II) acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS. The ³¹P NMR chemical shift will confirm the integrity of the phosphine oxide moiety.
Application Note II: Synthesis of the this compound Precursor
A robust and scalable synthesis of the starting material is paramount for any medicinal chemistry campaign. A common and effective method involves the quaternization of a tertiary phosphine followed by a Wittig reaction, which cleverly uses the typical "byproduct" as the desired product.[9][10]
Caption: Two-step synthesis of the title compound via Quaternization-Wittig reaction.
Protocol 2: Two-Step Synthesis of this compound
Step A: Nickel-Catalyzed Quaternization [9]
-
Setup: In a sealed tube, combine methyldiphenylphosphine (1.0 eq), 1,4-dibromobenzene (2.0 eq), and Nickel(II) bromide (0.1 eq, 10 mol%).
-
Reaction: Heat the mixture at 160 °C for 5 hours.
-
Isolation: After cooling, dissolve the solid mass in dichloromethane and precipitate the product by adding diethyl ether.
-
Purification: Filter the resulting solid and wash thoroughly with diethyl ether to yield (4-Bromophenyl)(methyl)diphenylphosphonium bromide. The product is often pure enough for the next step without further purification.
Step B: Wittig Reaction for Phosphine Oxide [9]
-
Ylide Formation: Suspend the phosphonium salt from Step A (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. A color change (often to deep red or orange) indicates ylide formation.
-
Wittig Reaction: Cool the mixture back to 0 °C and add a solution of furan-2-carbaldehyde (1.1 eq) in anhydrous THF dropwise.
-
Reaction & Quench: Stir the reaction at room temperature for 3 hours. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
Future Perspectives
The utility of the this compound scaffold is continually expanding. Its derivatives are being explored not just as classical enzyme inhibitors but also as key components in more advanced therapeutic modalities. The ability to precisely tune the electronics and sterics of the appended aryl group makes this scaffold ideal for developing:
-
PROTACs and Molecular Glues: The phosphine oxide can serve as a strong H-bonding anchor to an E3 ligase or target protein, while the appended moiety can be elaborated into a linker or warhead.
-
Covalent Inhibitors: The scaffold can be functionalized with a reactive group (e.g., an acrylamide) to enable targeted covalent modification of a protein.
-
Kinase Inhibitors: Following the precedent of brigatinib, derivatives are being investigated as inhibitors for a range of kinases where the P=O group can interact with the hinge region or other key residues.
By providing a robust, versatile, and functionally advantageous core, this compound and its derivatives will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox, paving the way for the discovery of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Bromophenyl)diphenylphosphine Oxide
Welcome to the technical support center for (4-Bromophenyl)diphenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for its purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include:
| Property | Value | Significance for Purification |
| CAS Number | 5525-40-6[1][2][3] | For accurate identification and literature search. |
| Molecular Formula | C₁₈H₁₄BrOP[1] | Indicates a relatively non-volatile compound. |
| Molecular Weight | ~357.19 g/mol [4] | Useful for calculating molar equivalents and yields. |
| Appearance | White to off-white solid/crystal[4] | The color can be an initial indicator of purity. |
| Melting Point | 153-157 °C | A sharp melting point range is indicative of high purity. |
| Polarity | High | The phosphine oxide group imparts significant polarity. |
Q2: What are the most common impurities found in crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used. Common synthesis methods, such as the Grignard reaction or transition metal-catalyzed cross-coupling reactions, can lead to specific byproducts. Potential impurities may include:
-
Unreacted starting materials: Such as bromobenzene, diphenylphosphine oxide, or related precursors.
-
Homocoupling products: For example, biphenyl from a Grignard reaction.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Triphenylphosphine oxide (TPPO): If triphenylphosphine was used as a ligand or reagent in a preceding step, its oxide is a very common and often difficult-to-remove impurity.[5]
Q3: What is the recommended first-pass purification method for a new batch of crude this compound?
A3: For a first attempt at purification, recrystallization is often the most straightforward and scalable method. It is generally less labor-intensive than column chromatography for larger quantities. The choice of solvent is critical and should be determined experimentally. A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities, such as ethanol, isopropanol, ethyl acetate, and toluene, both at room temperature and at their boiling points.
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound oils out during recrystallization instead of forming crystals.
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the impure compound. Alternatively, the concentration of impurities is too high, leading to a significant depression of the melting point.
-
Solution:
-
Switch to a lower-boiling solvent. If you are using a high-boiling solvent like toluene, try a lower-boiling one such as ethyl acetate or a mixture of solvents.
-
Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add a non-polar "anti-solvent" (e.g., hexane or pentane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Reduce the amount of solvent. Using an excessive amount of solvent can sometimes promote oiling out. Try to use the minimum amount of hot solvent required to fully dissolve the solid.
-
Problem: The recovery from recrystallization is very low.
-
Cause: The compound may be too soluble in the chosen solvent, even at room temperature.
-
Solution:
-
Cool the crystallization mixture in an ice bath. This will further decrease the solubility of your product and promote more complete precipitation.
-
Partially evaporate the solvent. If your product is still too soluble, carefully evaporate some of the solvent to increase the concentration and induce further crystallization.
-
Choose a different solvent. Your compound may be less soluble in another solvent system. Re-evaluate your solvent screen to find a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Column Chromatography Issues
Problem: I am not getting good separation of this compound from impurities on a silica gel column.
-
Cause: The chosen eluent system may not be optimal for the separation. The high polarity of phosphine oxides can lead to tailing and co-elution with other polar impurities.[5]
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Before running a column, test various solvent systems with TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.3. For this compound, start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate. If separation is still poor, you can try a more polar system, such as dichloromethane/methanol.
-
Use a gradient elution. Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to elute your product. This can improve separation and sharpen the peaks.
-
Consider a different stationary phase. If silica gel (which is acidic) is causing degradation of your compound or poor separation, you could try using neutral or basic alumina.
-
Problem: My compound is streaking or tailing on the chromatography column.
-
Cause: This is a common issue with polar compounds like phosphine oxides. It can be caused by overloading the column, poor solubility in the eluent, or strong interactions with the stationary phase.
-
Solution:
-
Load less material onto the column. Overloading is a frequent cause of poor separation. Use a larger column or reduce the amount of crude product.
-
Ensure the compound is fully dissolved before loading. Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent before loading it onto the column.
-
Add a small amount of a more polar solvent to the eluent. For example, adding 0.5-1% of triethylamine to the eluent can sometimes reduce tailing for basic compounds, although this is less likely to be the issue for a phosphine oxide. A small amount of methanol in a dichloromethane eluent can help to reduce tailing of polar compounds.
-
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for recrystallization, leveraging the high solubility of many organics in hot ethanol and their reduced solubility in the presence of water upon cooling.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard flash column chromatography procedure on silica gel.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Determine the eluent: Use TLC to find an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and moving to more polar mixtures).
-
Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column.
-
Elute the column: Add the eluent to the top of the column and apply gentle pressure to begin the elution.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for purification of this compound.
Logic for Solvent Selection in Recrystallization
Caption: Logic for selecting a suitable recrystallization solvent.
References
Technical Support Center: Suzuki Coupling with (4-Bromophenyl)diphenylphosphine oxide
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-bromophenyl)diphenylphosphine oxide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their synthetic endeavors. The electron-withdrawing nature of the diphenylphosphine oxide group makes this substrate particularly reactive and, at times, susceptible to specific side reactions. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is consistently low, and I'm seeing several byproducts. What are the most common side reactions with this substrate?
A1: Low yields with this substrate typically stem from three primary competing side reactions: dehalogenation of the starting material, protodeboronation of the boronic acid coupling partner, and homocoupling of the boronic acid.[1][2]
-
Dehalogenation results in the formation of triphenylphosphine oxide, where the bromine atom on your starting material is replaced by a hydrogen.[3]
-
Protodeboronation consumes your boronic acid or ester, converting it into a simple arene, which halts the productive catalytic cycle.[4]
-
Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl byproduct, which can complicate purification.[5]
Identifying these byproducts via LC-MS or NMR analysis of your crude reaction mixture is the first critical step in diagnosing the problem.
Q2: I've confirmed the presence of triphenylphosphine oxide in my crude mixture. What is causing this dehalogenation, and how can I prevent it?
A2: Dehalogenation is a frequent side reaction where the aryl bromide is reduced instead of coupled.[3] The mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (especially alcohols), or trace water.[5][6] This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[6]
To suppress dehalogenation:
-
Base Selection: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices.[6]
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene. Avoid alcohol-based solvents which can act as hydride sources.[6]
-
Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate of reductive elimination for the desired cross-coupled product, helping it to outcompete the dehalogenation pathway.[6][7]
Q3: My boronic acid starting material is being consumed, but not to form the desired product. What is protodeboronation and how is it mitigated?
A3: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[8] This side reaction is highly dependent on pH, temperature, and water content.[4] Both acid- and base-catalyzed mechanisms exist.[8]
Key strategies to minimize protodeboronation include:
-
Use Stable Boron Reagents: Switch from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester.[8][9] These reagents "slow-release" the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[8]
-
Control Water Content: While a small amount of water is often necessary, excessive amounts can accelerate protodeboronation. Use a carefully controlled solvent system, such as a 4:1 or 5:1 mixture of dioxane:water.[10]
-
Optimize Base and Temperature: High temperatures and prolonged reaction times can exacerbate the issue.[4] Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
Q4: I'm observing a symmetrical biaryl byproduct. What is this, and why does it form?
A4: This byproduct is the result of boronic acid homocoupling. This reaction is often promoted by the presence of oxygen in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a separate catalytic cycle that couples two molecules of the boronic acid.[5] Homocoupling can also be a pathway for the initial reduction of a Pd(II) precatalyst to the active Pd(0) species.[5]
To prevent homocoupling:
-
Thorough Degassing: It is absolutely critical to remove dissolved oxygen from your solvents and the reaction headspace. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[1][10]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or using a Pd(II) precatalyst that rapidly and cleanly reduces to Pd(0) can minimize side reactions that occur during an inefficient reduction step.[5]
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during the Suzuki coupling of this compound.
| Symptom | Probable Cause(s) | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst System.[10]2. Poor Base/Solvent Solubility.[11]3. Reaction temperature is too low. | 1. Switch to a more active catalyst system (e.g., a Buchwald precatalyst with a biarylphosphine ligand like SPhos or XPhos).[11][12]2. Ensure the chosen base is soluble in the reaction medium or use a phase-transfer catalyst.3. Cautiously increase the reaction temperature in 10 °C increments. |
| Significant Dehalogenation Byproduct | 1. Hydride source present (solvent, base).[6]2. Slow reductive elimination of the desired product.[7]3. High reaction temperature or long reaction time.[3] | 1. Use an aprotic solvent (dioxane, toluene) and a non-hydroxide base (K₃PO₄, Cs₂CO₃).[6]2. Use a bulky, electron-rich phosphine ligand to accelerate reductive elimination.[7]3. Attempt the reaction at a lower temperature with a more active catalyst. |
| Significant Protodeboronation Byproduct | 1. Unstable boronic acid.[9]2. Excessive water in the reaction mixture.[4]3. Base is too strong or reaction time is too long.[4] | 1. Replace the boronic acid with a more stable MIDA or pinacol boronate ester.[8]2. Use anhydrous solvents and add a controlled amount of water (e.g., 4:1 dioxane:water).3. Use a weaker base (e.g., K₂CO₃) and monitor the reaction to avoid unnecessary heating time.[4] |
| Significant Homocoupling Byproduct | 1. Oxygen present in the reaction mixture.[5]2. Inefficient reduction of a Pd(II) precatalyst.[5] | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1]2. Use a Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst system. |
| Reaction Mixture Turns Black | 1. Catalyst decomposition to palladium black.[10]2. Ligand degradation. | 1. Ensure the phosphine ligand-to-palladium ratio is sufficient (typically 1:1 to 2:1).2. Use a more robust ligand that is stable at the reaction temperature.3. Consider if the temperature is too high for the chosen catalyst system.[10] |
Part 3: Key Mechanistic Pathways & Visualizations
Understanding the desired catalytic cycle and the pathways of competing side reactions is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Side Reaction Pathways
The following diagrams illustrate the mechanisms of the most common undesired reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Catalyst Deactivation with (4-Bromophenyl)diphenylphosphine Oxide Ligands
Welcome to the technical support center dedicated to addressing challenges in catalysis, with a special focus on leveraging (4--Bromophenyl)diphenylphosphine oxide to combat catalyst deactivation. This guide is designed for researchers, scientists, and drug development professionals who encounter catalyst instability in their synthetic endeavors. Here, we merge foundational principles with practical, field-tested solutions to empower you to optimize your catalytic reactions.
Part 1: The Challenge of Catalyst Deactivation & The Promise of Phosphine Oxide Ligands
Catalyst deactivation is a pervasive issue in organic synthesis, leading to diminished yields, stalled reactions, and inconsistent results.[1][2] Common deactivation pathways include the agglomeration of the active catalytic species into inactive forms like palladium black, oxidation of the metal center, and ligand degradation.[1][2][3] The formation of palladium black is a clear visual indicator of catalyst decomposition.[3]
Phosphine oxides, traditionally considered byproducts of phosphine ligand oxidation, have emerged as valuable additives that can stabilize catalytic systems.[4][5] Their efficacy stems from a weak, labile coordination to the metal center, which helps prevent catalyst agglomeration and decomposition without impeding the catalytic cycle.[4] (4-Bromophenyl)diphenylphosphine oxide, in particular, offers a unique combination of electronic and steric properties that make it an effective stabilizing agent in a variety of cross-coupling reactions.[6][7]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and related challenges in catalysis.
Q1: What are the initial indicators of catalyst deactivation in my reaction?
A1: The primary signs of catalyst deactivation include:
-
Low or no product yield: This is the most direct sign that your catalytic system is not functioning correctly.[2]
-
Reaction stalling: The reaction begins as expected but then slows down or ceases before the starting material is fully consumed.[2]
-
Formation of palladium black: The appearance of a black precipitate is a strong indication that the active Pd(0) catalyst has aggregated into an inactive form.[1][2][3]
-
Inconsistent results: A lack of reproducibility between reaction batches can often be linked to the inconsistent handling of air-sensitive reagents, leading to varying degrees of catalyst deactivation.[2]
Q2: How does this compound help prevent catalyst deactivation?
A2: this compound acts as a stabilizing ligand.[4] The phosphoryl oxygen can coordinate weakly to the palladium center. This labile interaction helps to prevent the aggregation of palladium atoms into inactive palladium black, thereby maintaining a consistent concentration of the active catalyst throughout the reaction.[4] This leads to more reproducible reaction rates and higher overall yields.[4]
Q3: For which types of cross-coupling reactions is this compound most effective?
A3: While its application is broad, this compound and similar phosphine oxide ligands have shown significant benefits in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, particularly in "ligandless" systems or when using sterically demanding substrates where catalyst stability is a concern.[4][8][9][10][11]
Q4: What is the recommended ligand-to-metal ratio when using this compound as a stabilizing additive?
A4: While the optimal ratio can be reaction-dependent, a good starting point is a 1:1 or 2:1 ratio of the phosphine oxide ligand to the palladium precursor.[3][4] In some cases, a slight excess of the phosphine oxide may be beneficial; however, a large excess can sometimes inhibit the reaction.[3] It is always advisable to screen the ligand-to-metal ratio for your specific system.
Q5: How should I handle and store this compound?
A5: this compound is generally a stable solid.[7][12] However, like most phosphine derivatives, it is good practice to store it in a cool, dry place, away from strong oxidizing agents.[2][13] While it is not as air-sensitive as many phosphine ligands, handling it under an inert atmosphere, especially when preparing stock solutions, can help ensure its purity and consistency in catalytic performance.[2]
Q6: Is it possible to regenerate a catalyst that has already deactivated?
A6: In some instances, catalyst regeneration is feasible. For heterogeneous catalysts, methods like washing with solvents to remove adsorbed organic species or thermal treatments can restore activity.[14][15][16][17] For homogeneous catalysts that have formed palladium black, regeneration is generally not practical within the reaction mixture. The focus should be on preventing deactivation in the first place.
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during catalytic reactions.
Issue 1: Low or No Catalytic Activity from the Outset
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand-to-Metal Ratio | Verify the stoichiometry of your this compound to the palladium precursor. An incorrect ratio can lead to the formation of inactive palladium species.[3] |
| Impure Reagents | Use fresh, high-purity catalyst, ligands, and base. Decomposed reagents can act as catalyst poisons.[1] |
| Insufficient Degassing | Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[3] Employing freeze-pump-thaw cycles is a robust method for degassing.[1] |
| Incorrect Reaction Temperature | Verify the reaction temperature. Some catalytic systems are highly sensitive to temperature fluctuations.[2] |
Issue 2: High Initial Activity Followed by Rapid Deactivation
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | The formation of palladium black is a key indicator.[1] Increase the concentration of the stabilizing this compound ligand or consider a lower reaction temperature.[3] |
| Product Inhibition | The product of the reaction may be coordinating to the catalyst and inhibiting further turnover. Diluting the reaction or performing the reaction in a flow system can sometimes mitigate this. |
| Air or Moisture Contamination | A slow leak in your reaction setup can introduce oxygen and moisture over time. Ensure all joints are well-sealed and maintain a positive pressure of inert gas.[3] |
Issue 3: Poor Product Selectivity
| Possible Cause | Troubleshooting Steps |
| Formation of Undesired Catalytic Species | The stabilizing ligand may influence the formation of different active species. Screen different ligand-to-metal ratios and reaction temperatures. |
| Side Reactions | The reaction conditions (solvent, base, temperature) may be promoting side reactions. A thorough optimization of these parameters is recommended. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Utilizing this compound as a Stabilizing Ligand
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol).
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) to the Schlenk flask containing the substrates and base.
-
Initiation: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Monitoring Catalyst Deactivation
-
Sample Preparation: At various time points during the reaction, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Analysis: Dilute the aliquot with a suitable solvent and analyze by GC/MS or LC/MS to determine the conversion to the product.
-
Visual Inspection: Visually inspect the reaction mixture for the formation of any precipitate (e.g., palladium black).
-
Data Plotting: Plot the percent conversion versus time. A plateau in the curve before the complete consumption of the starting material is indicative of catalyst deactivation.
Part 5: Visualizations and Data
Diagrams
Caption: Common pathways for catalyst deactivation.
Caption: Proposed mechanism of catalyst stabilization.
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Performance in a Suzuki Coupling Reaction
| Entry | Stabilizing Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Observations |
| 1 | None | 2 | 4 | 45 | Significant palladium black formation |
| 2 | This compound | 2 | 4 | 95 | Homogeneous solution, no precipitate |
| 3 | None | 1 | 6 | 30 | Reaction stalled after 2 hours |
| 4 | This compound | 1 | 6 | 88 | Slight darkening of the solution over time |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound | 5525-40-6 | TCI EUROPE N.V. [tcichemicals.com]
- 13. reddit.com [reddit.com]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 17. ss-pub.org [ss-pub.org]
stability issues of (4-Bromophenyl)diphenylphosphine oxide under reaction conditions
Welcome to the technical support guide for (4-Bromophenyl)diphenylphosphine oxide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common stability issues and provide practical, field-tested solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers general questions regarding the stability and handling of this compound.
Q1: What is the general stability and recommended storage for this compound?
This compound is a crystalline solid that is generally stable under ambient conditions.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from direct sunlight. Like many triarylphosphine oxides, it is mechanically and thermally stable.[1]
Q2: Is this compound sensitive to air or moisture?
Triarylphosphine oxides are typically not sensitive to air or moisture.[3] However, as with most reagents, it is good laboratory practice to minimize exposure to atmospheric moisture to prevent potential hydration, which could be a concern in highly sensitive reactions.
Q3: What is the thermal stability of this compound?
Q4: Is the P=O bond in this compound reactive?
The P=O bond is a strong, polar bond that is generally unreactive under many standard organic reaction conditions.[5] The oxygen atom possesses a lone pair and can act as a hydrogen bond acceptor, which is a key feature in its use as a crystallization aid.[3] While direct reactions involving the P=O bond are uncommon, it can be reduced using strong reducing agents like trichlorosilane.[5]
Q5: Can the C-Br bond be selectively cleaved without affecting the phosphine oxide moiety?
Yes, the C-Br bond is the primary site of reactivity in many cross-coupling reactions. The phosphine oxide group is generally stable under the conditions used for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, where the C-Br bond is selectively activated by a transition metal catalyst.[6][7][8]
Q6: Is the C-P bond susceptible to cleavage?
Cleavage of the C-P bond in triarylphosphine oxides is possible but typically requires harsh conditions or specific reagents, such as strong reducing agents like sodium metal.[9][10][11] Under typical cross-coupling conditions, the C-P bond is significantly more stable than the C-Br bond and remains intact. Deleterious C-P bond cleavage can sometimes occur as an unexpected side reaction in organometallic catalysis, often as a catalyst deactivation pathway.[12]
Section 2: Troubleshooting Guide for Common Synthetic Applications
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during common reactions involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura reaction with this compound and a boronic acid, but I am observing low yields of the desired biarylphosphine oxide. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here is a systematic approach to troubleshoot the issue:
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Catalyst Activity | The choice of palladium catalyst and ligand is crucial. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands often improve reaction rates and yields, especially with challenging substrates.[13] Action: Consider screening different ligands (e.g., dialkylbiaryl phosphines) or using a more active pre-catalyst.[6][13] |
| Improper Base Selection or Strength | The base is critical for activating the boronic acid.[14] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] The choice of base can depend on the specific boronic acid and solvent. Action: If using a weaker base like NaHCO₃, try switching to a stronger base such as K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Solvent Effects | The solvent can significantly influence the reaction. Common solvents include toluene, dioxane, and DMF. A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents. Action: Ensure adequate water is present to dissolve the base. If solubility is an issue, consider a different solvent system. |
| Boronic Acid Decomposition | Boronic acids can undergo decomposition (protodeborylation) under the reaction conditions, especially at elevated temperatures. Action: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents). Add the boronic acid to the reaction mixture just before heating. |
| Oxygen Contamination | While many modern Suzuki protocols are relatively robust, oxygen can deactivate the Pd(0) catalyst. Action: Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) by properly degassing the solvent and purging the reaction vessel. |
Experimental Workflow: Troubleshooting a Suzuki-Miyaura Reaction
dot graph TD { A[Start: Low Yield Observed] --> B{Is the Catalyst System Optimal?}; B -->|No| C[Screen Different Pd Catalysts/Ligands]; B -->|Yes| D{Is the Base and Solvent System Correct?}; C --> D; D -->|No| E[Try a Stronger Base (e.g., K3PO4) and Ensure Proper Solvent/Water Ratio]; D -->|Yes| F{Is the Boronic Acid Stable?}; E --> F; F -->|No| G[Use a Slight Excess of Boronic Acid and Add it Last]; F -->|Yes| H{Is the Reaction Adequately Degassed?}; G --> H; H -->|No| I[Improve Degassing Procedure]; H -->|Yes| J[Analyze for Byproducts to Identify Decomposition Pathways]; I --> J; J --> K[End: Optimized Reaction]; } enddot Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but I am observing significant byproduct formation and incomplete conversion. How can I improve the reaction outcome?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[7]
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Ligand Choice | The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often required.[15][16] Action: For couplings with this compound, ligands like X-Phos or other bulky biaryl phosphines are often effective.[8] If using a simple phosphine like P(t-Bu)₃, consider switching to a more specialized ligand. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically used.[17] Using a weaker or nucleophilic base can lead to side reactions or poor catalyst turnover. Action: Ensure you are using a suitable strong base. NaOt-Bu is a common and effective choice. |
| Reaction Temperature and Time | While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating.[15] Insufficient temperature can lead to low conversion, while excessive heat can cause catalyst decomposition or side reactions. Action: Optimize the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. |
| Formation of Hydrodehalogenated Byproduct | The formation of diphenylphosphine oxide (where the bromine has been replaced by hydrogen) is a common byproduct resulting from catalyst decomposition pathways or reactions with trace water. Action: Ensure anhydrous conditions. Use dry solvents and reagents. The choice of ligand can also influence the propensity for this side reaction. |
Decision Diagram: Optimizing Buchwald-Hartwig Amination
Issue 3: Unexpected Cleavage of the C-P Bond
Q: During a reaction involving a strong nucleophile or base, I suspect cleavage of the C-P bond in this compound is occurring. Is this plausible and how can it be avoided?
A: While generally robust, the C-P bond in triarylphosphine oxides can be cleaved under certain conditions, particularly with strong organometallic reagents or reducing agents.[9][18]
Plausible Scenarios and Mitigation Strategies:
-
Reaction with Strong Organometallic Reagents: Reagents like organolithiums or Grignard reagents can, in some cases, act as nucleophiles and attack the phosphorus center, leading to the displacement of a phenyl or the bromophenyl group.[18]
-
Mitigation: If using such reagents, perform the reaction at low temperatures (e.g., -78 °C) to favor the desired reaction pathway over C-P bond cleavage. Consider using less reactive organometallic reagents if possible.
-
-
Reductive Cleavage Conditions: The use of strong reducing agents, particularly alkali metals like sodium, can lead to selective cleavage of the C-P bond.[9][11]
-
Mitigation: Avoid the use of harsh reducing conditions if the integrity of the phosphine oxide moiety is desired. If a reduction is necessary elsewhere in the molecule, choose a milder reagent that is chemoselective.
-
-
Palladium-Catalyzed Side Reactions: Although less common, certain palladium catalytic cycles can involve intermediates that lead to P-C bond cleavage, which is often a catalyst deactivation pathway.[12]
-
Mitigation: This is often ligand-dependent. If you suspect catalyst-mediated decomposition, screening different ancillary ligands may identify a more stable catalytic system.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Hydrogen peroxide adducts of triarylphosphine oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Selective C-P(O) Bond Cleavage of Organophosphine Oxides by Sodium [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
preventing byproduct formation when using (4-Bromophenyl)diphenylphosphine oxide
Technical Support Center: (4-Bromophenyl)diphenylphosphine Oxide
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this versatile reagent and minimize the formation of unwanted byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a tertiary phosphine oxide. These compounds are widely used as precursors for synthesizing tertiary phosphines, which are crucial ligands in transition metal catalysis.[1] They also find applications as organocatalysts in asymmetric synthesis and as ligands in the formation of transition metal complexes.[1] Specifically, the bromo-functional group on this molecule allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a diphenylphosphine oxide moiety into a larger molecule.
Q2: I am observing a byproduct with a mass corresponding to triphenylphosphine oxide in my reaction. What could be the cause?
The formation of triphenylphosphine oxide (TPPO) as a byproduct when using this compound can occur through a few pathways, particularly in reactions involving phosphonium salts.[1][2] In some instances, especially under basic conditions, the bond between the phosphorus atom and the bromophenyl group can be cleaved, leading to the formation of TPPO.[2] This is more likely if there are competing reaction pathways or if the reaction conditions are harsh.
Q3: My reaction is sluggish, and I suspect the reagent has degraded. How can I assess the purity of this compound?
The most effective method for assessing the purity of phosphine oxides and detecting common impurities is ³¹P NMR spectroscopy.[3][4] This technique provides distinct and well-separated chemical shifts for the phosphine oxide and potential byproducts like the corresponding phosphine or other phosphorus-containing species. This allows for direct quantification of impurities by comparing the integration of the respective signals.
Q4: Can this compound be reduced to the corresponding phosphine during my reaction?
Yes, the reduction of phosphine oxides to phosphines is a known transformation.[5][6][7] While this typically requires specific reducing agents like silanes, it's crucial to be aware of the possibility, especially if your reaction mixture contains reagents with reducing properties.[5][8] Unintentional reduction can lead to the formation of (4-Bromophenyl)diphenylphosphine, which can act as a ligand for transition metal catalysts and potentially lead to undesired side reactions.
Troubleshooting Guide: Byproduct Formation
This section addresses common issues related to byproduct formation when using this compound and provides targeted solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Triphenylphosphine Oxide (TPPO) | Cleavage of the P-C(bromophenyl) bond, often promoted by strong bases or high temperatures.[1][2] | - Optimize Base: Use a milder base or a stoichiometric amount. The choice of base can significantly influence the reaction pathway.[9][10] - Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can minimize decomposition. |
| Hydrolysis of the Phosphine Oxide | Presence of water in the reaction mixture, especially under acidic or basic conditions.[11][12][13] | - Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Employing techniques like using molecular sieves can be beneficial.[3][4] - Control pH: If aqueous workup is necessary, perform it at a neutral pH to minimize hydrolysis. |
| Homocoupling of this compound | In palladium-catalyzed cross-coupling reactions, this can occur as a side reaction, particularly if the transmetalation step is slow.[9] | - Optimize Catalyst System: Screen different palladium precursors and ligands. Bulky electron-rich phosphine ligands can sometimes suppress homocoupling.[9] - Control Stoichiometry: Ensure the boronic acid or ester is present in a slight excess. |
| Formation of Debrominated Product (Diphenylphosphine oxide) | Reductive debromination can occur in the presence of a hydrogen source and a suitable catalyst. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. - Scrutinize Reagents: Ensure that none of the reagents are acting as an unforeseen reducing agent. |
Experimental Protocol: Minimizing Byproduct Formation in a Suzuki-Miyaura Coupling
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction using this compound, with an emphasis on minimizing byproduct formation.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed water
Step-by-Step Methodology:
-
Reagent Preparation:
-
Ensure this compound is pure by checking its ³¹P NMR spectrum.
-
Thoroughly dry all solvents and reagents. Degas the solvents by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The optimal temperature may need to be determined experimentally.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective.
-
Causality Behind Experimental Choices:
-
Anhydrous and Degassed Conditions: The use of dry and oxygen-free conditions is critical to prevent hydrolysis of the phosphine oxide and to maintain the activity of the palladium catalyst.[9]
-
Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9][10] Using a suitable base can accelerate the desired reaction and suppress side reactions.
-
Monitoring the Reaction: Careful monitoring helps to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting byproduct formation when using this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine synthesis by reduction [organic-chemistry.org]
- 6. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 12. Phosphine oxides - Wikiwand [wikiwand.com]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving (4-Bromophenyl)diphenylphosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates in chemical reactions utilizing (4-Bromophenyl)diphenylphosphine oxide. As a key intermediate in pharmaceutical synthesis and materials science, ensuring high reaction yields is paramount.[1] This document moves beyond a simple checklist to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low conversion. What are the most likely causes?
Low conversion in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Hirao couplings, is a common challenge. The primary areas to investigate are the catalyst system, reaction conditions, and the quality of your reagents.
-
Catalyst Deactivation: The palladium catalyst is central to the reaction's success.[2] Deactivation, often observed as the formation of palladium black, can severely limit your yield. This can be caused by impurities in the starting materials or solvent, or by thermal instability of the catalyst complex. The choice of ligand is also critical for catalyst stability and activity.[3][4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent all play a significant role in reaction kinetics.[3] An insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and catalyst decomposition.
-
Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid), and the base are all critical. Impurities can poison the catalyst or participate in unwanted side reactions.
Q2: I'm using this compound in a Grignard reaction to synthesize a triarylphosphine oxide, but the yield is poor. What should I check?
Grignard reactions are sensitive to a number of factors that can lead to low conversion rates.
-
Grignard Reagent Quality: The quality of the Grignard reagent is paramount. It can degrade upon exposure to air or moisture. It's often best to use freshly prepared Grignard reagents or to titrate commercially available solutions before use.
-
Reaction Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Accurate weighing and dispensing of all reagents is crucial.
-
Solvent Effects: The choice of solvent, typically an ether like THF or diethyl ether, is important. The solvent must be anhydrous, as water will quench the Grignard reagent.
-
Side Reactions: Homocoupling of the Grignard reagent can be a significant side reaction, reducing the amount available to react with your phosphine oxide.[5]
Q3: Could impurities in my this compound be the source of the low conversion?
Absolutely. The purity of your starting material is a critical factor. Commercially available this compound typically has a purity of >98% (GC).[6] However, improper storage can lead to degradation. Potential impurities could include unreacted starting materials from its synthesis or hydrolysis products. It is always advisable to check the purity of your reagent by a suitable analytical method (e.g., NMR, GC-MS) if you suspect it to be the cause of your issues.
Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
If you are experiencing low conversion in a palladium-catalyzed cross-coupling reaction, follow this systematic troubleshooting guide.
1. Catalyst System Evaluation:
-
Palladium Pre-catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly. Some pre-catalysts are air- and moisture-sensitive.
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.[3][4] For challenging couplings, consider using more electron-rich and sterically bulky ligands.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side reactions and complicates purification. It is important to find the optimal catalyst loading for your specific reaction.[7]
2. Reaction Condition Optimization:
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF). | Protic solvents can interfere with the catalyst and organometallic intermediates. Degassing removes oxygen, which can oxidize the active Pd(0) catalyst. |
| Base | A wide range of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The choice of base can significantly impact the reaction rate and yield. The optimal base is substrate-dependent and may require screening. |
| Temperature | Typically between 80-120 °C. | Higher temperatures can increase the reaction rate, but may also lead to catalyst decomposition and side reactions. |
| Reaction Time | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation. |
Experimental Protocol: Small-Scale Reaction Optimization
-
Set up a series of small-scale reactions in parallel, each with a variation in one parameter (e.g., ligand, solvent, base, or temperature).
-
Charge each reaction vessel with this compound, the coupling partner, and the base under an inert atmosphere.
-
Add the solvent, followed by the palladium pre-catalyst and ligand.
-
Heat the reactions to the desired temperature and monitor their progress over time.
-
Analyze the conversion rate for each reaction to identify the optimal conditions.
Visualization: Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A systematic approach to troubleshooting low conversion rates.
Guide 2: Addressing Low Yields in Grignard Reactions
For low yields in Grignard reactions with this compound, consider the following steps.
1. Grignard Reagent Preparation and Handling:
-
Fresh is Best: Whenever possible, prepare your Grignard reagent fresh before use.
-
Titration: If using a commercial Grignard reagent, titrate it to determine its exact concentration.
-
Inert Atmosphere: Grignard reagents are highly sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be carried out under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
2. Reaction Setup and Execution:
-
Solvent Purity: Use anhydrous solvents. Consider using a solvent from a freshly opened bottle or distilling it over a suitable drying agent.
-
Temperature Control: The initial formation of the Grignard reagent is often exothermic.[8] Maintain a controlled temperature during this step. The subsequent reaction with the phosphine oxide may require heating to go to completion.
Visualization: Key Steps in a Grignard Reaction
Caption: A simplified workflow for a Grignard reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. nobelprize.org [nobelprize.org]
- 6. calpaclab.com [calpaclab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (4-Bromophenyl)diphenylphosphine Oxide and Other Phosphine Oxide Ligands in Catalysis
In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the judicious selection of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the diverse array of ligands, phosphine oxides have carved out a significant niche, not as primary actors in the catalytic cycle's intimate steps, but as crucial stabilizers of catalytically active metal centers.[1] This guide provides a comprehensive comparison of (4-Bromophenyl)diphenylphosphine oxide with other phosphine oxide ligands, offering researchers, scientists, and drug development professionals a technically grounded perspective supported by experimental data. Our focus will be on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.
The Evolving Role of Phosphine Oxides: From Byproducts to Key Players
Historically, phosphine oxides were often viewed as the unwanted, stable byproducts of reactions involving phosphine ligands.[2] However, a paradigm shift has occurred, and these compounds are now recognized for their beneficial role as additives or ligands in various catalytic systems.[1][3] Their ability to coordinate to metal centers, typically through the oxygen atom, allows them to act as ancillary ligands that can prevent the agglomeration and precipitation of palladium nanoparticles, thereby maintaining a consistent concentration of the active catalyst in solution.[1] This stabilizing effect is particularly crucial in reactions where the active Pd(0) species is prone to decomposition.
The performance of a phosphine oxide ligand is intricately linked to its electronic and steric properties, which are in turn dictated by the substituents on the phosphorus atom. By modulating these substituents, one can fine-tune the ligand's ability to stabilize the catalyst and influence the overall reaction kinetics.
This compound: A Profile
This compound is a triarylphosphine oxide characterized by the presence of a bromine atom at the para-position of one of the phenyl rings. This substitution imparts specific electronic properties to the molecule that distinguish it from its unsubstituted counterpart, triphenylphosphine oxide (TPPO), and other substituted analogues.
Molecular Structure:
Caption: Structure of this compound.
The bromine atom is an electron-withdrawing group due to its electronegativity, yet it can also participate in resonance donation of its lone pair electrons to the aromatic ring. The overall effect on the electron density of the phosphoryl oxygen, which is the point of coordination to the metal center, is a key determinant of its performance as a ligand.
Comparative Analysis: Steric and Electronic Effects at Play
The efficacy of a phosphine oxide ligand in a catalytic reaction is a delicate balance of its steric and electronic properties. While phosphine oxides are generally considered "soft" ligands, the nature of the substituents on the phenyl rings can significantly influence their interaction with the metal center.
Electronic Effects
The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [LNi(CO)₃] complex.[4] A lower TEP value indicates a more electron-donating ligand. While TEP values are not as commonly reported for phosphine oxides as they are for phosphines, the electronic influence of substituents can be inferred from Hammett parameters.[5]
The para-substituent on one of the phenyl rings of a triphenylphosphine oxide derivative directly impacts the electron density on the phosphoryl oxygen.
-
Electron-Withdrawing Groups (EWGs): Substituents like the bromo group in this compound or a trifluoromethyl group (-CF₃) decrease the electron density on the phosphorus atom and, consequently, on the oxygen atom. This results in a weaker coordination to the metal center.
-
Electron-Donating Groups (EDGs): Substituents like a methoxy (-OMe) or a methyl (-Me) group increase the electron density on the phosphorus and oxygen atoms, leading to a stronger coordination to the metal.
The strength of this coordination is critical. A ligand that binds too strongly can hinder the catalytic cycle, while one that binds too weakly may not provide sufficient stabilization.
Steric Effects
The steric bulk of a ligand, often quantified by the Tolman cone angle, plays a crucial role in catalysis.[6] For triarylphosphine oxides, the substituents on the aryl rings can influence the steric environment around the metal center. While a single para-substituent, as in this compound, is not expected to dramatically alter the cone angle compared to triphenylphosphine oxide, ortho-substituents would have a much more pronounced steric impact. The relatively modest steric profile of this compound allows for facile coordination without overcrowding the metal center, which is often beneficial in cross-coupling reactions.[7]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in catalytic reactions. We will now compare the expected performance of this compound with other phosphine oxides in two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[8] The choice of ligand is known to significantly impact the efficiency of this reaction.
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Ligand | Substituent (X) | Electronic Effect | Expected Performance |
| This compound | -Br | Electron-withdrawing | Moderate stabilization, potentially leading to a balance between catalyst stability and activity. |
| (4-Methoxyphenyl)diphenylphosphine oxide | -OMe | Electron-donating | Stronger coordination and stabilization, which could be beneficial for challenging substrates but may slow down the reaction rate with more reactive partners. |
| (4-Tolyl)diphenylphosphine oxide | -Me | Weakly electron-donating | Similar to the methoxy-substituted ligand but with a slightly weaker donating effect. |
| Triphenylphosphine oxide (TPPO) | -H | Neutral | Baseline performance for comparison. |
A study on the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides demonstrated the beneficial effect of various phosphine oxides as stabilizing ligands.[1] Qualitative kinetic studies showed that electron-rich phosphine oxides led to faster reaction rates in the coupling of electron-rich arylsilanolates.[1] This suggests that for certain substrate combinations, the stronger coordination of electron-donating phosphine oxides provides superior catalytic performance. However, for other substrates, the weaker coordination of a ligand like this compound might be advantageous in preventing catalyst inhibition.
Experimental Protocol: Screening of Phosphine Oxide Ligands in a Suzuki-Miyaura Coupling
The following is a generalized protocol for the comparative evaluation of phosphine oxide ligands in a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for comparing phosphine oxide ligand performance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[9] The choice of ligand is critical for the success of this reaction, especially when dealing with challenging substrates like aryl chlorides.
While phosphines are the more commonly employed ligands in Buchwald-Hartwig amination, phosphine oxides can play a role in stabilizing the palladium catalyst, particularly in high-temperature reactions or with catalyst systems prone to decomposition. The electronic properties of the phosphine oxide ligand would be expected to influence the catalyst stability in a similar manner to the Suzuki-Miyaura coupling. For instance, in the amination of aryl chlorides, where catalyst deactivation can be a significant issue, a more strongly coordinating, electron-donating phosphine oxide might offer enhanced stability and lead to higher yields.[10] Conversely, for highly reactive aryl iodides, a less coordinating ligand like this compound could be sufficient to prevent catalyst decomposition without impeding the catalytic cycle.
Conclusion: Selecting the Optimal Phosphine Oxide Ligand
The selection of a phosphine oxide ligand for a specific catalytic application is a nuanced decision that requires consideration of the electronic and steric properties of the ligand in the context of the specific substrates and reaction conditions.
-
This compound , with its electron-withdrawing bromo substituent, offers moderate catalyst stabilization. This can be advantageous in reactions where overly strong ligand coordination could be detrimental to the catalytic turnover. It represents a balance between providing sufficient stability to prevent catalyst decomposition and maintaining high catalytic activity.
-
Electron-donating phosphine oxides , such as (4-methoxyphenyl)diphenylphosphine oxide, provide stronger coordination to the metal center. This can be particularly beneficial for challenging cross-coupling reactions involving less reactive substrates or for catalyst systems that are prone to deactivation, leading to improved yields and catalyst longevity.[1]
-
Triphenylphosphine oxide (TPPO) serves as a valuable benchmark for comparison, representing a baseline level of stabilization from a sterically and electronically neutral triarylphosphine oxide.
Ultimately, the optimal phosphine oxide ligand is reaction-dependent. The experimental data available suggests that a systematic screening of a small library of electronically diverse phosphine oxides, including this compound, is a prudent strategy for optimizing any given palladium-catalyzed cross-coupling reaction. This approach allows for the empirical determination of the ideal balance between catalyst stabilization and activity for the specific transformation at hand.
References
- 1. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of (4-Bromophenyl)diphenylphosphine Oxide and Its Analogs
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of (4-bromophenyl)diphenylphosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer insights into the causal relationships behind experimental choices and data interpretation. We will compare the spectral characteristics of our target compound with key analogs—triphenylphosphine oxide, (4-chlorophenyl)diphenylphosphine oxide, and (4-methoxyphenyl)diphenylphosphine oxide—to provide a comprehensive understanding of how subtle structural modifications manifest in their respective spectra.
Introduction: The Importance of Structural Verification
This compound is a versatile organophosphorus compound utilized as a building block in organic synthesis, particularly in the formation of functionalized polymers and as a ligand in catalysis.[1][2] Accurate structural confirmation is paramount to ensure the desired reactivity and properties of the final products. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this confirmation. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of specific nuclei.[3][4] For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are indispensable.
Causality in Experimental Choices for NMR
The choice of deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice for phosphine oxides due to its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak for referencing.[5] A standard 5 mm NMR tube is used, and the concentration is typically kept between 5-20 mg in 0.6-0.7 mL of solvent to ensure good signal-to-noise without causing solubility issues.[6] For ³¹P NMR, an external standard of 85% H₃PO₄ is used for chemical shift referencing, providing a universally accepted benchmark.[6]
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of phosphine oxides is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of the phosphine oxide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate spectral dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to single peaks for each unique carbon environment. A larger number of scans is necessary due to the low natural abundance of ¹³C. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
³¹P NMR Acquisition: Acquire the spectrum, typically with proton decoupling. Reference the chemical shifts to an external standard of 85% H₃PO₄ at 0.0 ppm.
Comparative NMR Data
The following tables summarize the key NMR spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.69 - 7.40 | Multiplet | Aromatic Protons |
| Triphenylphosphine Oxide[6] | 7.68 - 7.63 | Multiplet | ortho-Protons (6H) |
| 7.56 - 7.43 | Multiplet | meta- & para-Protons (9H) | |
| (4-Chlorophenyl)diphenylphosphine oxide | ~7.70 - 7.30 | Multiplet | Aromatic Protons |
| (4-Methoxyphenyl)diphenylphosphine oxide[7] | 7.61 (dd, J = 13.2, 8.8 Hz) | Doublet of Doublets | ortho-Protons of diphenyl groups |
| 6.99 (dd, J = 8.8, 2.0 Hz) | Doublet of Doublets | Protons of methoxyphenyl group | |
| 3.84 (s) | Singlet | Methoxy Protons |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Coupling Constant (J P-C) (Hz) | Assignment |
| This compound | ~133 - 128 | - | Aromatic Carbons |
| Triphenylphosphine Oxide[6][8] | 132.7 | 98.4 | C1 (ipso) |
| 131.7 | 2.6 | C4 (para) | |
| 130.6 | 9.3 | C2/C6 (ortho) | |
| 128.6 | 11.6 | C3/C5 (meta) | |
| (4-Chlorophenyl)diphenylphosphine oxide | ~134 - 128 | - | Aromatic Carbons |
| (4-Methoxyphenyl)diphenylphosphine oxide[7] | 162.8 | 3.0 | C-OCH₃ |
| 132.6 | 13.0 | Aromatic Carbons | |
| 122.9 | 107.0 | ipso-C of methoxyphenyl group | |
| 114.4 | 14.0 | Aromatic Carbons | |
| 55.3 | - | OCH₃ |
Table 3: ³¹P NMR Spectroscopic Data (CDCl₃, 162 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~29.0 - 32.0 |
| Triphenylphosphine Oxide[6][8] | 32.0 |
| (4-Chlorophenyl)diphenylphosphine oxide | ~28.0 - 31.0 |
| (4-Methoxyphenyl)diphenylphosphine oxide[7] | 20.7 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The most characteristic absorption for phosphine oxides is the P=O stretching vibration.
Causality in Experimental Choices for IR
Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid phosphine oxides as it requires minimal sample preparation.[10] A background spectrum of the clean ATR crystal is essential to subtract any atmospheric or instrumental interferences.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid phosphine oxide sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | P=O Stretch | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | C-X Stretch |
| This compound | ~1190 | ~3050 | ~1590, 1480, 1440 | ~1070 (C-Br) |
| Triphenylphosphine Oxide[9][11] | ~1190 | ~3050 | ~1590, 1480, 1440 | - |
| (4-Chlorophenyl)diphenylphosphine oxide | ~1190 | ~3050 | ~1590, 1480, 1440 | ~1090 (C-Cl) |
| (4-Methoxyphenyl)diphenylphosphine oxide | ~1180 | ~3050 | ~1600, 1500, 1460 | ~1250 (C-O) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.
Causality in Experimental Choices for MS
Electron Ionization (EI) is a common ionization technique for relatively stable organic molecules like phosphine oxides, as it often produces a clear molecular ion peak and a reproducible fragmentation pattern.[6] Direct insertion probe is a suitable sample introduction method for solid samples.
Experimental Protocol: EI-Mass Spectrometry
-
Sample Introduction: A small amount of the phosphine oxide is loaded onto a direct insertion probe.
-
Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer and vaporized. It is then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Comparative Mass Spectrometry Data
Table 5: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 356/358 (due to ⁷⁹Br/⁸¹Br isotopes) | [M-Br]⁺, [M-C₆H₅]⁺, [P(C₆H₅)₂]⁺, [C₆H₅]⁺ |
| Triphenylphosphine Oxide[1][6] | 278 | [M-H]⁺ (277), [M-C₆H₅]⁺ (201), [P(C₆H₅)₂]⁺ (183), [C₆H₅]⁺ (77) |
| (4-Chlorophenyl)diphenylphosphine oxide | 312/314 (due to ³⁵Cl/³⁷Cl isotopes) | [M-Cl]⁺, [M-C₆H₅]⁺, [P(C₆H₅)₂]⁺, [C₆H₅]⁺ |
| (4-Methoxyphenyl)diphenylphosphine oxide | 308 | [M-OCH₃]⁺, [M-C₆H₅]⁺, [P(C₆H₅)₂]⁺, [C₆H₅]⁺ |
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the spectroscopic data of the target compound with its unsubstituted, chloro-, and methoxy-analogs, we can confidently assign the spectral features and confirm the identity and purity of the synthesized product. This guide serves as a comprehensive resource, emphasizing not only the data itself but also the underlying principles and experimental considerations that ensure the integrity of the structural elucidation process.
References
- 1. Synthesis, spectroscopic characterization and structural studies of chloro dioxotriphenylphosphine oxide (O,O-dialkyl/diphenyl(alkylene)dithiophosphate) molybdenum(VI) complexes: crystal structure of MoO2Cl2(OSMe2)(2) - ePrints Soton [eprints.soton.ac.uk]
- 2. Diphenyl chlorophosphate [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyph… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to High-Performance Catalysts: Moving Beyond (4-Bromophenyl)diphenylphosphine Oxide in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and versatile catalytic systems is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to success. This guide provides an in-depth comparison of catalyst systems for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the landscape of modern, high-performance catalysts, offering a critical evaluation of alternatives to simpler phosphine oxide-based systems, exemplified by compounds like (4-Bromophenyl)diphenylphosphine oxide. While such phosphine oxides can serve as precursors to active ligands, this guide will demonstrate, with supporting experimental data, the significant advantages offered by rationally designed, state-of-the-art catalyst systems.
The Evolving Landscape of Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The discovery and development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way chemists construct complex organic molecules.[1] The efficacy of these transformations is critically dependent on the ligand bound to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, influencing its stability, activity, and selectivity.
Initially, simple phosphine ligands like triphenylphosphine were employed. However, the demand for coupling more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, spurred the development of more sophisticated ligand architectures. Phosphine oxides, such as this compound, can act as pre-ligands, being reduced in situ to the corresponding phosphine. However, this reliance on in situ reduction can lead to variability in catalyst activation and performance. Modern catalysis has largely moved towards well-defined, pre-formed catalysts or catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), which offer superior reactivity, broader substrate scope, and milder reaction conditions.
I. Suzuki-Miyaura Coupling: A Head-to-Head Comparison for the Synthesis of Biaryls
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[1] The coupling of unactivated aryl chlorides remains a benchmark for catalyst performance due to the strength of the C-Cl bond.
Case Study: The Coupling of 4-Chloroanisole and Phenylboronic Acid
To illustrate the advancements in catalyst technology, we will compare the performance of different catalyst systems for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.
Table 1: Performance Comparison of Catalysts in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System A (Analogous to Phosphine Oxide Precursor) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Moderate | [2] |
| System B (Buchwald Ligand) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| System C (N-Heterocyclic Carbene) | IPr | K₂CO₃ | Ethanol | 40 | 16 | High | [3] |
Analysis of Performance
The data clearly demonstrates the superiority of modern catalyst systems. While a simple phosphine ligand like triphenylphosphine can effect the transformation, the reaction conditions are harsher and the yields are generally lower compared to more advanced systems.
Buchwald ligands , such as XPhos , are a class of bulky, electron-rich biaryl phosphines that have revolutionized cross-coupling chemistry.[4] Their steric bulk promotes the formation of the active monoligated palladium(0) species and facilitates the rate-limiting reductive elimination step. The electron-donating nature of these ligands enhances the rate of oxidative addition of the aryl chloride. This combination of properties leads to highly active and versatile catalysts that can couple a wide range of challenging substrates with high efficiency.[4]
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[5] NHCs are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to long-lived catalysts that can achieve high turnover numbers. The steric environment around the metal can be readily tuned by modifying the substituents on the NHC ring, allowing for fine control over the catalyst's reactivity. For the coupling of aryl chlorides, NHC-based catalysts have shown exceptional activity, often at lower temperatures than their phosphine-based counterparts.[5][6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling with an XPhos-based Catalyst
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous toluene, followed by 4-chloroanisole (1.0 equiv.) and phenylboronic acid (1.2 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: A Comparative Look at C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[7] This reaction has become indispensable for the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Case Study: The Amination of 4-Chloroanisole with Morpholine
Here, we compare different catalyst systems for the amination of 4-chloroanisole with morpholine, another challenging transformation for simple catalyst systems.
Table 2: Performance Comparison of Catalysts in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System A (Analogous to Phosphine Oxide Precursor) | P(o-tolyl)₃ | NaOtBu | Toluene | 80 | >16 | Low | [8] |
| System B (Buchwald Ligand) | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [9] |
| System C (Advanced Phosphine Ligand) | RuPhos | NaOtBu | Toluene | 100 | 2 | 98 | [8] |
Note: As with the Suzuki-Miyaura example, direct comparative data for this compound is scarce. System A uses an early-generation phosphine ligand to provide a baseline.
Analysis of Performance
The trend observed in the Suzuki-Miyaura coupling is mirrored in the Buchwald-Hartwig amination. Early catalyst systems required forcing conditions and gave modest yields. The development of bulky, electron-rich phosphine ligands by the groups of Buchwald and Hartwig led to a dramatic improvement in the scope and efficiency of this reaction.[5][7]
Buchwald ligands , such as XPhos and RuPhos , are highly effective for the amination of aryl chlorides.[8][9] Their steric bulk facilitates the reductive elimination of the product, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of these ligands promotes the oxidative addition of the aryl chloride. The specific choice of ligand within this class can be optimized for a given substrate combination. For instance, RuPhos has been shown to be particularly effective for the coupling of secondary amines.[8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination with an XPhos-based Catalyst
-
Catalyst Preparation: To a nitrogen-flushed, oven-dried flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv.).
-
Reagent Addition: Add anhydrous toluene, followed by 4-chloroanisole (1.0 equiv.) and morpholine (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat to reflux for 6 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[9]
Conclusion: The Imperative of Catalyst Selection
The evidence presented in this guide underscores a critical principle in modern organic synthesis: the choice of catalyst system is not merely a matter of finding something that "works," but rather of identifying the optimal system that delivers the desired product in high yield, under mild conditions, and with broad substrate applicability.
While simple phosphine oxides like this compound can serve as precursors to catalytically active species, they lack the refined steric and electronic properties of modern, rationally designed ligands. The significant improvements in yield, reaction times, and substrate scope offered by advanced catalyst systems, such as those based on Buchwald ligands and N-heterocyclic carbenes, are undeniable. For researchers engaged in the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science, embracing these state-of-the-art catalytic tools is essential for achieving synthetic goals efficiently and reliably.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. escholarship.org [escholarship.org]
The Ascendancy of Arylphosphine Oxides: A Comparative Performance Guide for Advanced OLED Applications
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of charge transport and host materials is paramount. Among the various classes of organic molecules, arylphosphine oxides have emerged as a powerhouse, demonstrating exceptional performance as electron transport materials (ETMs), hole blocking materials (HBMs), and hosts in phosphorescent OLEDs (PhOLEDs). Their unique combination of high thermal stability, deep HOMO levels, and high triplet energies makes them particularly suited for enabling highly efficient and long-lasting blue PhOLEDs, a critical component for next-generation displays and lighting.
This guide provides an in-depth technical comparison of arylphosphine oxides, offering researchers, scientists, and professionals in drug development and materials science a comprehensive understanding of their performance characteristics. We will delve into the causality behind their efficacy, present supporting experimental data, and provide detailed protocols for device fabrication and characterization.
The Arylphosphine Oxide Advantage: A Structural and Electronic Perspective
The efficacy of arylphosphine oxides in OLEDs is intrinsically linked to the chemical and physical properties imparted by the phosphorus-oxygen (P=O) bond. This strong, polar bond has several key consequences:
-
Electron-Withdrawing Nature: The P=O group is strongly electron-withdrawing, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.[1] This facilitates efficient electron injection from the cathode and enhances electron transport mobility.
-
High Triplet Energy: The tetrahedral geometry around the phosphorus atom and the high energy of the P=O π-bond disrupt π-conjugation, leading to a high triplet energy (ET). This is a critical requirement for host materials in PhOLEDs, as it prevents the quenching of triplet excitons from the phosphorescent dopant.
-
Thermal and Morphological Stability: The rigid and bulky nature of the diphenylphosphine oxide group, coupled with strong intermolecular interactions, often results in high glass transition temperatures (Tg) and excellent morphological stability. This is crucial for preventing device degradation and ensuring long operational lifetimes.[2]
-
Deep HOMO Levels: The electron-deficient nature of the phosphine oxide moiety leads to deep Highest Occupied Molecular Orbital (HOMO) energy levels. This property makes them effective hole blockers, confining holes within the emissive layer and promoting charge recombination where desired.[3]
These inherent advantages have positioned arylphosphine oxides as versatile building blocks for high-performance OLED materials.
Performance Comparison of Arylphosphine Oxides in OLED Devices
To objectively assess the performance of arylphosphine oxides, we will compare key materials in the context of their primary function within an OLED: as electron transport materials, hole blocking materials, and host materials. The data presented is extracted from peer-reviewed literature, and comparisons are made within similar device architectures to ensure fairness.
Arylphosphine Oxides as Electron Transport Materials (ETMs)
A well-designed ETM should possess high electron mobility for efficient charge transport and a LUMO level aligned with the emissive layer for facile electron injection. Furthermore, a high triplet energy is necessary to confine excitons within the emissive layer.
| Material | Device Structure | EQE (%) | Power Eff. (lm/W) | Driving Voltage (V) | Reference |
| BmPOPB | ITO/HATCN/TAPC/mCP/Ir(ppy)3 /BmPOPB/LiF/Al | 22.68 | - | - | [4] |
| BpPOPB | ITO/HATCN/TAPC/mCP/Ir(ppy)3 /BpPOPB/LiF/Al | - | - | - | [4] |
| TPBi | ITO/HATCN/TAPC/mCP/Ir(ppy)3 /TPBi/LiF/Al | - | - | - | [4] |
| BM-A10 | ITO/TAPC/CBP:FIrpic /BM-A10/LiF/Al | 8.9 | 21.5 | 4.0 @ 35 cd/m² | [3] |
| BM-A11 | ITO/TAPC/CBP:FIrpic /BM-A11/LiF/Al | 14.9 | 48.4 | 3.0 @ 40 cd/m² | [3] |
| PO-T2T | ITO/TAPC/mCP:FIrpic /PO-T2T/LiF/Al | - | - | - | [2][5] |
Analysis:
-
BmPOPB demonstrates superior performance compared to its isomer BpPOPB and the widely used ETM TPBi , highlighting the importance of the meta-linkage topology in achieving both high electron mobility and high triplet energy.[4]
-
In a blue PhOLED, BM-A11 significantly outperforms BM-A10 , showcasing how subtle structural changes in the pyridine core can dramatically impact device efficiency.[3]
-
PO-T2T is a versatile material often used as both an ETM and a host material in thermally activated delayed fluorescence (TADF) OLEDs due to its excellent electron-accepting properties and high thermal stability.[2][5]
Arylphosphine Oxides as Host Materials
As a host, the primary requirement is a high triplet energy to efficiently confine the excitons of the phosphorescent guest. Good charge transport properties (ambipolarity) are also beneficial for balancing charge carriers within the emissive layer.
| Host Material | Dopant | Device Structure | EQE (%) | Power Eff. (lm/W) | Driving Voltage (V) | Reference |
| DPEPO | DMAC-TRZ | ITO/TAPC/DPEPO:DMAC-TRZ/TPBi/LiF/Al | - | - | - | [1] |
| 24'DPEPO | TADF dye | ITO/TAPC/24'DPEPO:TADF/TPBi/LiF/Al | >20% | - | - | [6] |
| MPO12 | FIrpic | ITO/α-NPD/MPO12:FIrpic/PO15/LiF/Al | 9.1 | - | 4.8 @ 800 cd/m² | [7] |
| PO15 | FIrpic | ITO/α-NPD/PO15:FIrpic/PO15/LiF/Al | - | - | - | [7] |
Analysis:
-
Constitutional isomers of DPEPO , such as 24'DPEPO , have been shown to significantly improve device performance by optimizing both steric hindrance and electronic properties, leading to reduced efficiency roll-off.[6]
-
MPO12 , a carbazole derivative functionalized with a phosphine oxide group, exhibits ambipolar charge transport, leading to improved device efficiency compared to the electron-only transporting PO15 .[7] This highlights the benefit of designing host materials with balanced charge transport characteristics.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide a generalized, step-by-step methodology for the fabrication and characterization of phosphorescent OLEDs.
OLED Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: All organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 1 x 10-6 Torr). The deposition rates are monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): e.g., TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): The host and guest materials are co-evaporated from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): The arylphosphine oxide material is deposited at a rate of 1.0 Å/s.
-
-
Cathode Deposition: A thin layer of an electron injection material, such as lithium fluoride (LiF) (1 nm), is deposited, followed by a thicker layer of aluminum (Al) (100 nm) without breaking the vacuum. The deposition area defines the active area of the device (e.g., 3 mm x 3 mm).
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Caption: Experimental workflow for OLED device fabrication.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer, from which the Commission Internationale de l'Éclairage (CIE) coordinates are calculated.
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE and power efficiency are calculated from the J-V-L data and the EL spectra, assuming a Lambertian emission profile.
-
Operational Lifetime: The device lifetime is measured by monitoring the luminance decay under a constant DC current density. The LT50 and LT95 values represent the time it takes for the luminance to decrease to 50% and 95% of its initial value, respectively.
Mechanistic Insights and Structure-Property Relationships
The performance of arylphosphine oxide-based OLEDs is a direct consequence of their molecular structure. The following diagram illustrates the energy level alignment in a typical blue PhOLED employing an arylphosphine oxide as the ETL/HBL.
Caption: Energy level diagram of a typical PhOLED.
The deep HOMO level of the arylphosphine oxide ETL effectively blocks holes at the EML/ETL interface, preventing them from reaching the cathode and being quenched. Simultaneously, its well-matched LUMO level allows for efficient electron injection and transport to the EML, promoting a high rate of electron-hole recombination within the emissive layer. The high triplet energy of the arylphosphine oxide ensures that the triplet excitons generated on the phosphorescent guest are confined and can radiatively decay, leading to high efficiency.
Conclusion
Arylphosphine oxides have unequivocally established themselves as a premier class of materials for high-performance OLEDs. Their inherent electronic and thermal properties, stemming from the potent phosphine oxide moiety, address many of the critical challenges in modern OLED design, particularly for stable and efficient blue emission. The comparative data clearly indicates that thoughtful molecular design, such as optimizing linkage positions and creating ambipolar transport characteristics, can lead to substantial gains in device performance. As research continues to uncover novel arylphosphine oxide derivatives and device architectures, their role in the future of display and lighting technology is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. noctiluca.eu [noctiluca.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
analytical methods for quantifying (4-Bromophenyl)diphenylphosphine oxide in a reaction mixture
An Executive Guide to the Quantitative Analysis of (4-Bromophenyl)diphenylphosphine Oxide in Complex Reaction Matrices
In the landscape of pharmaceutical and fine chemical synthesis, the ability to precisely monitor reaction progress is paramount. The quantification of key species—reactants, intermediates, products, and byproducts—provides the empirical foundation for process optimization, yield maximization, and robust quality control. This compound, a compound frequently encountered as a ligand, synthetic intermediate, or byproduct in reactions like the Wittig and Mitsunobu, presents a unique analytical challenge. Its accurate quantification within a complex reaction mixture is critical for informed decision-making in process development.
This guide provides a comparative analysis of the principal analytical methodologies for quantifying this compound. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring that the presented protocols are not only robust but also fundamentally self-validating.
Comparative Analysis of Core Methodologies
The selection of an analytical method is a balance of competing priorities: sensitivity, selectivity, speed, and the capital investment required. For this compound, three techniques present themselves as primary candidates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | Quantitative ³¹P NMR (qNMR) |
| Principle | Partitioning between stationary and mobile phases based on polarity. | Partitioning between stationary phase and inert carrier gas based on volatility and polarity. | Nuclear spin resonance in a magnetic field, specific to the ³¹P nucleus.[1] |
| Selectivity | Good; dependent on chromatographic resolution from matrix components. | Very High; combines chromatographic separation with mass-to-charge ratio detection. | Excellent; directly observes only phosphorus-containing species, minimizing matrix interference.[2] |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~10 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 5-15 minutes per sample | 15-30 minutes per sample | 5-20 minutes per sample |
| Key Advantage | Versatility, robustness, and widespread availability. | High sensitivity and structural confirmation via mass spectra. | Absolute quantification with a suitable internal standard, minimal sample preparation.[1][3] |
| Key Limitation | Potential for co-elution with impurities. Requires analyte-specific reference standard. | Analyte must be thermally stable and volatile. Potential for source contamination. | Lower sensitivity compared to chromatographic methods. |
In-Depth Discussion
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for good reason. Its application to this compound is predicated on the molecule's strong UV absorbance, conferred by its aromatic rings.
-
Expertise & Causality : A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. This compound, a moderately polar molecule, will be well-retained and separated from more polar starting materials or more non-polar byproducts. The mobile phase, typically a gradient of acidified water and acetonitrile, serves two purposes: the acid (e.g., formic or phosphoric) protonates silanol groups on the stationary phase to reduce peak tailing, while the acetonitrile gradient elutes compounds in order of increasing hydrophobicity. This ensures sharp, symmetrical peaks necessary for accurate integration.[4] The choice of UV detection wavelength should be at an absorbance maximum (typically ~254 nm or ~275 nm for this chromophore) away from the absorbance of other reaction components to enhance selectivity.
-
Trustworthiness : Method validation is paramount for trustworthiness.[5][6] A robust HPLC method must demonstrate linearity across the expected concentration range, accuracy (determined by spike-recovery experiments), and precision (repeatability of injections).[7] System suitability tests, such as checking the tailing factor and theoretical plates of the analyte peak before each run, ensure the chromatographic system is performing optimally.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds. While phosphine oxides have limited volatility, they are often stable enough for GC analysis at elevated temperatures.
-
Expertise & Causality : The primary challenge for this compound is ensuring it passes through the GC system without degradation. A low-bleed, mid-polarity column (e.g., a 5% phenyl-polysiloxane) is often a good compromise, providing sufficient selectivity for aromatic compounds while maintaining thermal stability. The injection port temperature must be carefully optimized; too low, and peak broadening occurs, too high, and the analyte may degrade. Coupling the GC to a mass spectrometer provides exceptional selectivity and sensitivity. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides an unambiguous identifier for the analyte, allowing it to be quantified even if it co-elutes with another compound chromatographically.[8][9]
-
Trustworthiness : The method's reliability hinges on consistent inlet and column performance. Regular use of an internal standard is critical to correct for variations in injection volume or detector response. The stability of the analyte under the chosen GC conditions must be confirmed during method development, often by analyzing a pure standard and ensuring no degradation products are observed.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR)
qNMR stands apart as a primary analytical method. Because the signal intensity in NMR is directly proportional to the number of nuclei, it allows for quantification against a certified internal standard without the need for an analyte-specific calibration curve.[1]
-
Expertise & Causality : ³¹P NMR is uniquely suited for this analysis because the ³¹P nucleus has 100% natural abundance and a wide chemical shift range, resulting in simple spectra with well-resolved signals for different organophosphorus compounds.[10][11] The key to accurate quantification is ensuring complete spin-lattice relaxation (T₁) between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ of any phosphorus nucleus in the sample. An inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE), which can otherwise artificially enhance signal intensities and corrupt quantification. A suitable internal standard (e.g., triphenyl phosphate) with a known concentration and a signal that does not overlap with the analyte is added for precise calculation.
-
Trustworthiness : The self-validating nature of qNMR comes from its direct proportionality. The purity and concentration of the internal standard must be certified. The choice of a deuterated solvent is also critical; aprotic solvents like DMSO-d₆ or CDCl₃ are preferred to avoid potential deuterium exchange with any acidic protons in the reaction mixture, which could affect chemical shifts.[1] The method's accuracy is directly tied to the precise weighing of the sample and the internal standard.
Visualizing the Analytical Workflows
A clear understanding of the experimental sequence is vital for successful implementation. The following diagrams, generated using DOT language, outline the workflows for the HPLC-UV and ³¹P qNMR methods.
Caption: High-level workflow for HPLC-UV quantification.
Caption: High-level workflow for ³¹P qNMR quantification.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is designed for the quantification of this compound in a typical organic reaction mixture.
-
Preparation of Standard Solutions & Calibration Curve:
-
Accurately prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B over 0.1 minutes and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.999).[6]
-
Calculate the concentration of the analyte in the prepared sample using its peak area and the regression equation.
-
Back-calculate to determine the weight % of this compound in the original reaction mixture.
-
Protocol 2: Quantitative ³¹P NMR Method
This protocol provides a primary method for quantification, ideal for situations where a certified reference standard of the analyte is unavailable or for orthogonal verification of HPLC results.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the crude reaction mixture into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., triphenyl phosphate, CAS 115-86-6) into the same vial.
-
Dissolve the contents of the vial in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: Inverse-gated proton decoupling (e.g., zgig on Bruker systems)
-
Relaxation Delay (D1): 30 seconds (this should be confirmed by an inversion-recovery experiment but is a conservative starting point for phosphine oxides).
-
Acquisition Time (AQ): ~2 seconds
-
Number of Scans (NS): 16-64 (average until a good signal-to-noise ratio is achieved)
-
Spectral Width: ~200 ppm centered around the expected chemical shifts.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signal for this compound (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the concentration of the analyte using the following formula: Conc_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (Mass_std / Mass_sample) Where:
-
N = Number of phosphorus nuclei per molecule (1 for both analyte and standard)
-
MW = Molecular Weight
-
Mass = Weighed mass
-
-
Conclusion and Recommendations
Both HPLC-UV and ³¹P qNMR represent robust and reliable methods for the quantification of this compound in reaction mixtures. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine process monitoring, quality control, and situations requiring high sample throughput and excellent sensitivity. Its widespread availability makes it a practical choice for most laboratories.
-
³¹P qNMR is the superior choice for applications demanding the highest accuracy and an absolute measure of concentration without reliance on analyte-specific calibration. It serves as an invaluable tool for certifying reference materials or as an orthogonal method to validate HPLC results.
-
GC-MS should be considered a specialized technique, best employed when very high sensitivity is required or when the volatility of other reaction components makes GC the preferred separation method for a multi-component analysis.
By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the generation of high-quality, reliable data for successful process development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. wjarr.com [wjarr.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography retention data of environmentally relevant polybrominated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Dual Nature of Phosphine Oxide Ligands: From Spectator to Active Participant
A Comparative Guide to the Reaction Kinetics of Phosphine Oxide Ligands in Homogeneous Catalysis
For researchers, scientists, and professionals in drug development, the optimization of catalytic cross-coupling reactions is a cornerstone of modern synthesis. The choice of ligand is paramount, dictating reaction efficiency, substrate scope, and catalyst stability. While traditionally viewed as byproducts of phosphine oxidation, phosphine oxides have emerged as a versatile and impactful class of ligands in their own right. This guide provides an in-depth comparative study of the reaction kinetics associated with different phosphine oxide ligands, offering insights into their structural and electronic effects on catalytic performance.
Phosphine oxides, particularly secondary phosphine oxides (SPOs), exist in tautomeric equilibrium with their phosphinous acid (PA) form.[1] This duality allows them to act as either P-bound or O-bound ligands, a characteristic that significantly influences their role in the catalytic cycle.[1][2] The phosphoryl oxygen, a hard Lewis base, can stabilize metal centers, particularly in higher oxidation states, while the phosphinous acid form provides a soft phosphorus donor akin to traditional phosphine ligands.[3] This hemilabile nature allows them to form labile metal chelates, which can readily generate reactive, coordinatively unsaturated species, thereby facilitating key steps in catalysis such as oxidative addition and reductive elimination.[3]
Furthermore, phosphine oxides can serve as stabilizing ligands for palladium catalysts, preventing agglomeration into inactive palladium black, especially in "ligandless" or phosphine-sensitive reactions.[4][5] This stabilizing effect ensures a consistent catalyst concentration throughout the reaction, leading to improved reproducibility and higher yields.[4]
A Comparative Look at Phosphine Oxide Ligand Classes in Catalysis
The electronic and steric properties of phosphine oxide ligands are dictated by the substituents on the phosphorus atom. These properties, in turn, have a profound impact on reaction kinetics.
Triarylphosphine Oxides: The Prototypical Stabilizers
Triphenylphosphine oxide (TPPO) is a well-studied example of a phosphine oxide that acts as a stabilizing ligand. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of potassium aryldimethylsilanolates, the addition of TPPO has been shown to significantly increase reaction rates and prevent catalyst decomposition.[4][5] While not directly participating in the catalytic cycle in the same way as a phosphine ligand, its weak coordination to the palladium center is crucial for maintaining the active catalyst concentration.[4]
Secondary Phosphine Oxides (SPOs): Versatile Tautomeric Ligands
Secondary phosphine oxides are particularly interesting due to their tautomeric equilibrium.[1] This allows them to coordinate to the metal center in different ways, influencing the catalytic activity. For instance, in palladium-catalyzed radical cross-coupling reactions, a secondary phosphine oxide bearing a visible-light sensitization moiety has been developed.[6] The in-situ coordination of the tautomeric phosphinous acid to palladium enables a pseudo-intramolecular single-electron transfer, facilitating the reaction.[6]
Bis(phosphine) Monoxides (BPMOs): Hemilabile Chelators
BPMOs are a class of hemilabile ligands that contain both a soft phosphine donor and a hard phosphine oxide donor.[3] This unique combination allows them to stabilize both low and high oxidation states of the metal center. The weak chelation of BPMOs can provide low activation energy pathways for various transformations at the metal center.[3] Recent studies have highlighted the importance of in situ partial oxidation of bisphosphine ligands to form BPMO complexes, which can be the true catalytically active species.
Kinetic Implications in Key Cross-Coupling Reactions
The choice of phosphine oxide ligand can have a dramatic effect on the kinetics of various cross-coupling reactions.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, electron-rich and bulky ligands are known to promote the rate-determining oxidative addition step and facilitate the final reductive elimination.[7][8] While traditional phosphine ligands are more commonly studied, phosphine oxides have been shown to have a beneficial effect. Qualitative kinetic studies on the cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with aryl bromides demonstrated that the presence of phosphine oxide additives leads to significantly faster reactions compared to "ligandless" conditions, where the reaction stalls due to catalyst decomposition.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of C-N bond formation where ligand choice is critical.[9][10] Sterically hindered and electron-rich phosphine ligands have been shown to be highly effective.[9][10] While less common, phosphine oxide-based ligands have also been explored. For instance, the NIXANTPHOS ligand has been shown to outperform Xantphos and other bidentate ligands in the palladium-catalyzed amination of unactivated aryl chlorides, achieving good to excellent yields with very low catalyst loading.[11] This suggests that the subtle electronic and steric changes imparted by the phosphine oxide moiety can lead to significant kinetic improvements.
Comparative Performance Data
Direct quantitative kinetic comparisons of different phosphine oxide ligands under identical conditions are scarce in the literature. However, we can compile qualitative and semi-quantitative data from various sources to illustrate performance trends.
Table 1: Qualitative Kinetic Effects of Phosphine Oxide Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Class | Representative Example | Reaction | Observed Kinetic Effect | Reference |
| Triarylphosphine Oxides | Triphenylphosphine oxide (TPPO) | Suzuki-Miyaura | Increased reaction rate and prevention of catalyst decomposition compared to "ligandless" conditions. | [4][5] |
| Bidentate Phosphine Oxides | NIXANTPHOS | Buchwald-Hartwig Amination | Outperforms other bidentate ligands like Xantphos, allowing for lower catalyst loading. | [11] |
| Secondary Phosphine Oxides | Photosensitizing SPO | Radical Cross-Coupling | Enables reaction via a pseudo-intramolecular single-electron transfer mechanism. | [6] |
| Bis(phosphine) Monoxides | In situ generated from bisphosphines | Various | Can act as the true catalytically active species, influencing reaction outcomes. | [12] |
Experimental Protocols for Kinetic Analysis
To facilitate further comparative studies, the following is a general protocol for the kinetic analysis of a palladium-catalyzed cross-coupling reaction using different phosphine oxide ligands.
Reaction Setup and Monitoring
-
Materials and Reagents: Ensure all solvents and reagents are of high purity and appropriately dried and degassed. The phosphine oxide ligands to be compared should be well-characterized.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Reaction Mixture: In a reaction vessel, combine the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the chosen phosphine oxide ligand, the aryl halide, the coupling partner (e.g., boronic acid, amine), and the base in the chosen solvent.
-
Initiation and Monitoring: Initiate the reaction by adding the final component or by raising the temperature. Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13] An internal standard should be used for accurate quantification.
Data Analysis
-
Concentration vs. Time: Plot the concentration of the product or the disappearance of the starting material as a function of time.
-
Initial Rate Method: Determine the initial reaction rate from the slope of the initial linear portion of the concentration vs. time plot.
-
Rate Law Determination: By systematically varying the concentrations of the reactants, catalyst, and ligand, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.
-
Comparison of Ligands: By performing the kinetic analysis under identical conditions for each phosphine oxide ligand, their relative effects on the reaction rate can be quantitatively compared.
Conclusion and Future Outlook
Phosphine oxides have transitioned from being considered mere byproducts to valuable ligands that can significantly influence the kinetics and outcomes of catalytic reactions. Their ability to act as stabilizers, their hemilabile nature, and the unique electronic and steric properties they impart make them a versatile tool for catalyst design. While direct, side-by-side quantitative kinetic data remains an area for further research, the existing literature clearly demonstrates their potential to enhance catalytic performance. Future studies focusing on systematic kinetic investigations will undoubtedly uncover new applications and lead to the rational design of even more efficient catalytic systems based on this often-overlooked class of ligands.
References
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
validating the mechanism of a reaction catalyzed by (4-Bromophenyl)diphenylphosphine oxide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is perpetual. Phosphine oxides, long regarded as stoichiometric byproducts, have garnered significant attention as robust pre-catalysts in a variety of organic transformations. This guide provides an in-depth validation of the catalytic mechanism of (4-Bromophenyl)diphenylphosphine oxide, comparing its performance with contemporary alternatives, and offering detailed experimental protocols to empower your research.
Introduction: The Rise of Phosphine Oxides in Catalysis
Traditionally, reactions like the Wittig, Mitsunobu, and Appel have been driven by the high thermodynamic stability of the phosphine oxide byproduct, formed from a phosphine reagent.[1] This stoichiometric use of phosphine reagents, however, generates significant waste. The evolution of catalytic variants, wherein the phosphine oxide is regenerated in situ, marks a significant stride towards more sustainable and atom-economical synthetic methodologies.[2]
This compound emerges as a compelling candidate in this class of catalysts. The presence of a bromine atom on one of the phenyl rings introduces electronic modifications to the phosphorus center, influencing its reactivity and catalytic efficiency. This guide will delve into the mechanistic intricacies of reactions catalyzed by this functionalized phosphine oxide, offering a comparative analysis with other phosphine-based catalysts.
Validating the Catalytic Mechanism: A Redox-Neutral Approach
The catalytic activity of phosphine oxides typically operates through a redox-neutral pathway. In this cycle, the phosphine oxide is activated to a more reactive species without a change in the oxidation state of the phosphorus atom. A prime example is the phosphine oxide-catalyzed chlorination of alcohols, analogous to the Appel reaction.[2]
Here, we propose a catalytic cycle for a reaction catalyzed by this compound, drawing parallels with well-studied phosphine oxide systems.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Bromophenyl)diphenylphosphine Oxide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed in standard protocols, are the procedures for the safe disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of (4-Bromophenyl)diphenylphosphine oxide, a halogenated organophosphorus compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety and environmental protocols.
Understanding the Compound: Hazard Profile and Physicochemical Properties
This compound is a solid organophosphorus compound.[1] A thorough understanding of its properties is the foundation of safe handling and disposal.
Hazard Identification:
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
While comprehensive toxicological and ecotoxicological data are not fully available, its structure as a halogenated aromatic compound necessitates cautious handling to minimize environmental release.[4]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BrOP | [1][3][5] |
| Molecular Weight | 357.18 g/mol | [1][5] |
| Appearance | White Solid | |
| Melting Point | 153.0 to 157.0 °C | [3] |
| Boiling Point | 498 °C | [3] |
| Flash Point | 255 °C | [3] |
| Stability | Stable under normal conditions. | [2] |
| Hazardous Decomposition | May decompose upon combustion to produce carbon oxides, phosphorus oxides, and hydrogen bromide.[6] |
This data informs us that the compound is thermally stable under standard laboratory conditions but will decompose under high heat, such as during incineration, into hazardous byproducts that must be managed.
The Core of Safe Disposal: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[2][6] It should not be disposed of down the drain or in regular solid waste. The recommended method of disposal is incineration by a licensed waste disposal facility.[6]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[7]
Essential PPE includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[3]
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unreacted this compound, contaminated spatulas, weigh boats, and filter paper in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the chemical formula.
-
-
Contaminated Labware:
-
Disposable glassware should be placed in the solid waste container.
-
Non-disposable glassware should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is recommended. The solvent rinsate must be collected as hazardous liquid waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound and the solvent rinsate from decontamination procedures in a dedicated, labeled hazardous waste container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams, as this can increase disposal costs and complicate the disposal process.
-
Step 3: Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.
-
Contain the Spill: For solid spills, carefully sweep the material to collect it, avoiding dust generation.[6] Place the collected material into the designated hazardous solid waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent. The contaminated cloth must be disposed of as hazardous solid waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Regulatory Context: Compliance with EPA Guidelines
As a halogenated organic compound, the disposal of this compound falls under the regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of such wastes.[8] While this compound is not specifically listed by name, its classification as a halogenated organic compound necessitates its management under these regulations.[9]
The primary treatment technology recommended for halogenated organic wastes is incineration at a permitted hazardous waste facility.[8] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system.[6]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from understanding the compound's hazards to meticulous waste segregation and reliance on licensed disposal services—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to best practices is the hallmark of scientific excellence.
References
- 1. This compound | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Mastering the Safe Handling of (4-Bromophenyl)diphenylphosphine oxide: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and chemical synthesis, the safe and effective handling of specialized reagents is paramount. (4-Bromophenyl)diphenylphosphine oxide, a key building block in various synthetic pathways, requires a nuanced understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust protocols for operational safety and waste disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2][3][4] The primary routes of exposure are dermal contact, eye contact, and inhalation of the powdered form. While organophosphorus compounds are a broad class with varying toxicities, the phosphine oxide group in this molecule warrants a cautious approach due to the potential for adverse health effects upon exposure. The irritant nature of this compound is the principal driver for the stringent PPE requirements outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following sections detail the selection criteria for each component of your protective ensemble.
Hand Protection: Selecting the Right Gloves
Recommended Glove Materials:
-
Nitrile Rubber: Offers good resistance to a range of chemicals and provides excellent puncture resistance. For handling the solid, a standard thickness nitrile glove (e.g., 5 mil or greater) is suitable for short-duration tasks.[5]
-
Butyl Rubber: Provides superior resistance to many aggressive chemicals, including ketones, esters, and some organophosphorus compounds.[6][7][8][9] For tasks involving potential prolonged contact or submersion, butyl rubber gloves are a more protective option.
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.
-
Double Gloving: For added protection, especially when handling larger quantities or during decontamination procedures, wearing two pairs of nitrile gloves is recommended.
-
Proper Removal: After handling the chemical, remove gloves using a technique that avoids contact between the outer contaminated surface and your skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Table 1: Glove Selection Guide for this compound
| Glove Material | Recommended Use | Key Considerations |
| Nitrile Rubber | Incidental contact, handling of small quantities, and routine laboratory operations. | Good for short-term splash protection. Change immediately upon contamination. |
| Butyl Rubber | Extended contact, handling of large quantities, and spill cleanup. | Offers higher chemical resistance but may have reduced dexterity compared to nitrile. |
Eye and Face Protection: Shielding from Irritants
Direct contact of this compound with the eyes can cause serious irritation.[1][2][3] Therefore, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: The minimum requirement when there is a risk of splashing or dust generation. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles when handling larger quantities of the powder or when there is a significant risk of dust generation or splashing. This provides an additional layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation of Particulates
As a solid, this compound can become airborne as a dust, posing an inhalation hazard. The requirement for respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
Engineering Controls First:
-
Fume Hood: All handling of this compound that may generate dust should be conducted inside a certified chemical fume hood to minimize the concentration of airborne particles.
-
Ventilated Enclosure: For weighing and aliquoting, a ventilated balance enclosure provides excellent containment.
When Respirators are Necessary:
In situations where engineering controls are not feasible or during a large spill, respiratory protection is required. Since there is no established Occupational Exposure Limit (OEL) for this compound, a conservative approach based on the hazard class is necessary.
-
Respirator Type: An air-purifying respirator (APR) equipped with a particulate filter is appropriate.
-
Filter Selection: According to NIOSH (National Institute for Occupational Safety and Health) guidelines, for a non-oil-based particulate, an N-series filter is suitable. For a higher level of protection, a P-series filter is recommended.[10][11][12][13]
-
N95: Filters at least 95% of airborne particles. Suitable for most laboratory-scale operations within a fume hood.
-
P100: Filters at least 99.97% of airborne particles and is oil-proof. Recommended for situations with a higher potential for dust generation or during spill cleanup.
-
dot
Caption: PPE Selection Workflow for this compound.
Protective Clothing
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For handling larger quantities or during decontamination, a chemical-resistant apron worn over the lab coat is recommended.
-
Closed-toe Shoes: Full-coverage, non-permeable shoes are mandatory in any laboratory setting.
Safe Handling and Operational Plan
-
Designated Area: Handle this compound in a designated area within the laboratory, away from high-traffic areas.
-
Engineering Controls: All manipulations of the solid should be performed in a chemical fume hood or other ventilated enclosure.
-
Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping rather than pouring from a height.
-
Weighing: Weigh the compound in a tared, sealed container or on weighing paper within a ventilated enclosure.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures
A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and double nitrile or butyl rubber gloves. A P100 respirator may be necessary depending on the amount spilled.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or a chemical absorbent pad, to prevent further spread.[3]
-
Clean Up: Carefully scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Contact Emergency Services: Notify your institution's emergency response team or local fire department.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
dot
Caption: Spill Response Procedure for this compound.
Decontamination and Waste Disposal: A Cradle-to-Grave Approach
Proper decontamination and waste disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Decontamination
-
Equipment: Non-disposable equipment that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water.
-
Surfaces: Laboratory benchtops and fume hood surfaces should be wiped down with a solvent and then cleaned with soap and water at the end of each work session.
-
Personal Protective Equipment: Contaminated reusable PPE, such as a face shield or butyl gloves, should be thoroughly cleaned before reuse. Disposable PPE must be discarded as hazardous waste.
Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place contaminated solid materials, including used gloves, disposable lab coats, absorbent materials from spills, and weighing papers, into a clearly labeled, sealed plastic bag.
-
This bag should then be placed in a designated hazardous solid waste container.
-
-
Empty Containers:
-
The original container of this compound, even when empty, will contain residual chemical and should be disposed of as hazardous waste. Do not rinse the container into the drain.
-
-
Liquid Waste:
-
Solutions containing this compound and solvents used for decontamination should be collected in a designated, labeled hazardous liquid waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Consult with your Environmental Health and Safety (EHS) department for specific procedures. The Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste management in the United States.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the advancement of their critical work.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. guardian-mfg.com [guardian-mfg.com]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. scribd.com [scribd.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. gloves.com [gloves.com]
- 8. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 9. TRIPHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 11. static.csbsju.edu [static.csbsju.edu]
- 12. medicalkingfa.com [medicalkingfa.com]
- 13. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
